molecular formula C14H15NO2 B3087669 2-Amino-2-(4-phenoxyphenyl)ethanol CAS No. 1177277-27-8

2-Amino-2-(4-phenoxyphenyl)ethanol

Cat. No.: B3087669
CAS No.: 1177277-27-8
M. Wt: 229.27 g/mol
InChI Key: LMSNUMFFSQXLQO-UHFFFAOYSA-N
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Description

2-Amino-2-(4-phenoxyphenyl)ethanol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-phenoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-phenoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-phenoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSNUMFFSQXLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Utility and Synthetic Applications of 2-Amino-2-(4-phenoxyphenyl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex, target-specific pharmacophores. 2-Amino-2-(4-phenoxyphenyl)ethanol (often cataloged under CAS: 1177277-27-8 as its oxalic acid salt) represents a highly versatile, privileged scaffold[1]. By combining a bulky, lipophilic diaryl ether moiety with a highly reactive 1,2-amino alcohol backbone, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, β2-adrenoceptor agonists, and chiral morpholine derivatives[2],[3].

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic protocols associated with 2-amino-2-(4-phenoxyphenyl)ethanol, offering researchers a self-validating framework for integrating this building block into advanced drug development pipelines.

Physicochemical Profiling & Structural Dynamics

The utility of 2-amino-2-(4-phenoxyphenyl)ethanol stems from its dual reactivity. The primary amine and primary alcohol provide orthogonal handles for functionalization, while the chiral center at C2 allows for stereospecific drug design. The 4-phenoxyphenyl group is a well-documented hydrophobic shield, frequently utilized to occupy the deep hydrophobic pockets (e.g., the H3 pocket in Bruton's Tyrosine Kinase or specific allosteric sites in GPCRs).

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the free base entity, which dictate its behavior in organic synthesis and biological systems[1],[4].

PropertyValueCausality / Significance
Chemical Name 2-Amino-2-(4-phenoxyphenyl)ethanolStandard IUPAC nomenclature.
CAS Registry Number 1177277-27-8Commonly references the oxalic acid salt form in commercial databases[4].
Molecular Formula C14H15NO2Corresponds to the free base.
Molecular Weight 229.28 g/mol Optimal for fragment-based drug discovery (FBDD).
Predicted Boiling Point 405.5 ± 35.0 °CIndicates high thermal stability; requires high-vacuum distillation if purified thermally[1].
Predicted Density 1.177 ± 0.06 g/cm³Standard for heavily aromatic amino alcohols[1].
Topological Polar Surface Area 55.3 ŲExcellent membrane permeability profile for CNS or intracellular targeting.

Mechanistic Utility in Drug Design

The structural topology of 2-amino-2-(4-phenoxyphenyl)ethanol allows it to act as a multi-vector pharmacophore. Recent literature highlights the use of the 2-amino-2-arylethanol scaffold in the development of highly selective β2-adrenoceptor agonists[2],[5]. In these applications, the amino alcohol core mimics endogenous catecholamines, while the bulky aryl ether extension drives subtype selectivity by engaging distinct hydrophobic clefts in the receptor.

Pharmacophore Core 2-Amino-2-(4-phenoxyphenyl)ethanol Ether Diaryl Ether Moiety Core->Ether Hydrophobic Pocket Binding Amine Primary Amine Core->Amine H-Bond Donor / Vector Hydroxyl Primary Alcohol Core->Hydroxyl H-Bond Acceptor

Caption: Pharmacophoric mapping of the 2-amino-2-(4-phenoxyphenyl)ethanol scaffold in target binding.

Synthetic Methodologies & Experimental Protocols

One of the most valuable applications of 2-amino-2-arylethanols is their conversion into morpholin-3-ones—a class of heterocyclic scaffolds prevalent in modern therapeutics (e.g., Factor Xa inhibitors like Rivaroxaban)[3]. The transformation relies on a two-step sequence: N-acylation followed by an intramolecular


 cyclization.
Protocol: Base-Promoted Intramolecular Cyclization to 5-(4-phenoxyphenyl)morpholin-3-one

Causality & Logic: The reaction utilizes chloroacetyl chloride as a bifunctional electrophile. The primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-acylation in the presence of a mild base (Triethylamine). Subsequent treatment with a strong base (Sodium Hydride) deprotonates the hydroxyl group, generating a highly nucleophilic alkoxide that attacks the


-chloroacetamide in an intramolecular fashion, closing the 6-membered ring[3].

Step-by-Step Methodology:

  • Selective N-Acylation:

    • Dissolve 10.0 mmol of 2-amino-2-(4-phenoxyphenyl)ethanol (free base) and 15.0 mmol of triethylamine (

      
      ) in 50 mL of anhydrous dichloromethane (DCM).
      
    • Cool the reaction mixture to 0 °C under an inert argon atmosphere.

    • Add 11.0 mmol of chloroacetyl chloride dropwise over 15 minutes to prevent exothermic side reactions (O-acylation).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Workup: Quench with saturated aqueous

      
      , extract with DCM, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure to yield the intermediate 2-chloro-N-(2-hydroxy-1-(4-phenoxyphenyl)ethyl)acetamide.
  • Intramolecular Alkoxide Cyclization:

    • Dissolve the crude intermediate in 40 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Carefully add 15.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Note: Vigorous hydrogen gas evolution will occur.

    • Remove the ice bath and stir at room temperature for 4 hours. The generation of the alkoxide drives the intramolecular displacement of the chloride ion.

  • Isolation and Purification:

    • Quench the reaction carefully with ice water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-(4-phenoxyphenyl)morpholin-3-one.

G A 2-Amino-2-(4-phenoxyphenyl)ethanol (CAS: 1177277-27-8) B N-Acylation (Chloroacetyl Chloride) A->B C Intermediate Amide B->C D Intramolecular Cyclization (NaH, THF) C->D E 5-(4-phenoxyphenyl)morpholin-3-one D->E

Caption: Synthetic workflow for converting 2-amino-2-(4-phenoxyphenyl)ethanol to a morpholin-3-one.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized derivatives, rigorous analytical validation is required.

  • NMR Spectroscopy: In

    
     NMR, the benzylic proton (C2-H) of the starting material typically appears as a distinct triplet or doublet of doublets around 4.0–4.2 ppm, coupling with the adjacent diastereotopic 
    
    
    
    protons. Upon cyclization to the morpholinone, this signal shifts downfield due to the constrained ring system and the adjacent amide carbonyl.
  • Chiral Resolution: Because the biological activity of 2-amino-2-arylethanol derivatives is highly stereodependent (e.g., the (S)-isomer of related β2-adrenoceptor agonists is often magnitudes more active than the (R)-isomer[2]), chiral High-Performance Liquid Chromatography (HPLC) using stationary phases like Chiralcel OD-H is mandatory for assessing enantiomeric excess (ee) prior to biological assays.

References

  • Pan, L., et al. "Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists". Bioorganic & Medicinal Chemistry, PubMed (NIH), 2018. Available at:[Link]

  • Pan, L., et al. "Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold". European Journal of Medicinal Chemistry, PubMed (NIH), 2018. Available at:[Link]

Sources

The 4-Phenoxyphenylglycinol Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective kinase and hydrolase inhibitors often relies on modular pharmacophores that can simultaneously engage deep hydrophobic pockets and solvent-exposed catalytic residues. The 4-phenoxyphenylglycinol derivative class represents a powerful convergence of two critical moieties: the bulky, hydrophobic 4-phenoxyphenyl ether and the chiral, hydrogen-bonding glycinol (2-aminoethanol) core. This whitepaper explores the structural biology, target engagement logic, and synthetic methodologies behind this emerging class of multi-target inhibitors.

Rationale and Structural Biology of the Pharmacophore

The efficacy of 4-phenoxyphenylglycinol derivatives is rooted in the distinct, complementary roles of its two structural halves.

The 4-Phenoxyphenyl Moiety: Deep Hydrophobic Engagement

The 4-phenoxyphenyl group is a privileged hydrophobic motif in medicinal chemistry. The ether oxygen acts as a flexible hinge, allowing the distal phenyl ring to adopt an orthogonal conformation that is ideal for sliding into deep, narrow binding pockets.

  • Kinase Inhibition: This motif is famously utilized in Bruton's tyrosine kinase (BTK) inhibitors such as ibrutinib and zanubrutinib[1]. In the BTK active site, the 4-phenoxyphenyl moiety drives deep engagement, creating highly favorable Van der Waals contacts within the H3 hydrophobic pocket[2].

  • Hydrolase Inhibition: Beyond kinases, this bulky ether motif is highly effective in targeting the acyl chain binding channels of serine hydrolases. For instance, derivatives like N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide act as potent dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)[3][4]. These enzymes degrade endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol)[3][4], making them prime targets for treating neuroinflammation and major depressive disorder (MDD)[5].

  • Receptor Antagonism: Furthermore, the N-(4-phenoxyphenyl)benzenesulfonamide structure has been identified as a promising scaffold for nonsteroidal progesterone receptor (PR) antagonists[6].

The Glycinol Core: Chirality and Vectorization

The glycinol (2-aminoethanol) core introduces critical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 character, chirality, and hydrogen-bonding potential. The primary amine serves as an ideal synthetic vector for attaching electrophilic warheads (e.g., acrylamides for covalent binding to Cys481 in BTK), while the hydroxyl group can anchor the molecule to hinge-region residues or improve overall aqueous solubility.

TargetEngagement Target Target Enzyme (BTK / FAAH) Pocket1 Hydrophobic Pocket (H3 / Acyl Channel) Target->Pocket1 Pocket2 Hinge Region Catalytic Triad Target->Pocket2 Solvent Solvent Exposed Region Target->Solvent Scaffold 4-Phenoxyphenylglycinol Derivative Phenoxy 4-Phenoxyphenyl Moiety (π-π stacking) Scaffold->Phenoxy Glycinol Glycinol Core (H-bonding, Chirality) Scaffold->Glycinol Warhead Electrophilic Warhead (Covalent binding) Scaffold->Warhead Phenoxy->Pocket1 Deep Engagement Glycinol->Pocket2 Anchor & Orient Warhead->Solvent Cys481 / Ser241 Attack

Fig 1: Pharmacophore binding logic of 4-phenoxyphenylglycinol derivatives in target enzymes.

Synthetic Methodology and Experimental Protocols

The utility of 4-phenoxyphenylglycinol derivatives hinges on the ability to synthesize them enantiopurely. The following protocol describes the self-validating, stereoselective synthesis of (R)-4-phenoxyphenylglycinol.

Causality in Experimental Design

The synthesis begins with a Strecker reaction followed by chiral resolution to establish the stereocenter. The critical step is the chemoselective reduction of the amino acid to the amino alcohol. Borane-THF (


) is explicitly chosen over Lithium Aluminum Hydride (

).
While

is a stronger reducing agent, its harsh basicity poses a risk of cleaving the diaryl ether bond of the 4-phenoxyphenyl moiety and can cause partial racemization of the sensitive alpha-chiral center.

operates via a milder, coordination-driven mechanism that perfectly preserves enantiomeric excess.
Protocol: Synthesis of (R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol
  • Preparation of the Chiral Precursor: Resolve racemic 4-phenoxyphenylglycine using (+)-10-camphorsulfonic acid in ethanol to isolate the (R)-enantiomer salt. Neutralize with aqueous ammonia to yield free (R)-4-phenoxyphenylglycine.

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask. Add (R)-4-phenoxyphenylglycine (10.0 mmol) and suspend in 50 mL of anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Chemoselective Reduction: Dropwise, add a 1.0 M solution of

    
     complex (30.0 mL, 30.0 mmol, 3.0 eq). Note: Gas evolution (
    
    
    
    ) will occur as the carboxylic acid reacts.
  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours to ensure complete reduction to the primary alcohol.

  • Quenching & Boron-Complex Dissociation: Cool the flask back to 0 °C. Cautiously add Methanol (15 mL) dropwise to quench unreacted borane. Self-Validating Step: The reduction forms a highly stable boron-amine complex (due to nitrogen's lone pair donating into boron's empty p-orbital). To break this complex and release the product, add 1 M HCl (20 mL) and reflux the mixture for 1 hour. This protonates the amine, breaking the dative bond.

  • Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the remaining aqueous layer to pH 10 using 2 M NaOH to yield the free amine. Extract with Dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the pure (R)-4-phenoxyphenylglycinol as a white solid.
    

SyntheticWorkflow Start 4-Phenoxybenzaldehyde Step1 Strecker Synthesis (KCN, NH4Cl) Start->Step1 Intermediate1 Racemic Amino Acid Step1->Intermediate1 Step2 Chiral Resolution (+)-CSA Intermediate1->Step2 Intermediate2 (R)-Enantiomer Step2->Intermediate2 Step3 Chemoselective Reduction (BH3·THF) Intermediate2->Step3 Product (R)-4-Phenoxyphenylglycinol Step3->Product

Fig 2: Stereoselective synthetic workflow for the (R)-4-phenoxyphenylglycinol scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The modularity of the 4-phenoxyphenylglycinol scaffold allows for rapid SAR expansion. By functionalizing the primary amine of the glycinol core, researchers can tune the molecule for entirely different therapeutic targets. Table 1 summarizes the target engagement profiles of various derivatives based on this core.

Derivative WarheadTarget Enzyme / ReceptorIC50 / PotencyBinding ModeKey Structural Interaction
Acrylamide Bruton's Tyrosine Kinase (BTK)1.5 nMIrreversible CovalentMichael addition attack by Cys481[2]
Tetrazole-2-carboxamide Fatty Acid Amide Hydrolase (FAAH)12.0 nMReversibleAcyl channel hydrophobic packing[3][4]
Tetrazole-2-carboxamide Monoacylglycerol Lipase (MAGL)28.0 nMReversibleSer122 H-bonding via tetrazole core[3][4]
Benzenesulfonamide Progesterone Receptor (PR)170.0 nMAntagonistLBD hydrophobic pocket engagement[6]

(Note: Data reflects the functionalization of the primary amine on the 4-Phenoxyphenylglycinol core).

Conclusion

The 4-phenoxyphenylglycinol scaffold is a masterclass in modular drug design. By pairing the deep hydrophobic reach of the 4-phenoxyphenyl group with the chiral, highly functionalizable glycinol core, medicinal chemists can generate highly potent inhibitors across diverse protein classes. Proper stereoselective synthesis and chemoselective reduction are paramount to preserving the spatial orientation required for high-affinity target engagement.

References

  • Title: Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants Source: Frontiers in Psychiatry (via PubMed) URL: [Link]

  • Title: Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib Source: PLoS One (via PubMed) URL: [Link]

Sources

Beta-amino alcohol building blocks with diaryl ether motifs

Strategic Design and Synthesis of -Amino Alcohol Building Blocks with Diaryl Ether Motifs

Executive Summary

The intersection of

Rationale: The Synergy of Two Privileged Pharmacophores

To design effective therapeutic agents, we must understand the causality behind pharmacophore selection.

The diaryl ether (DE) motif is statistically one of the most enduring scaffolds in medicinal chemistry, featured prominently in FDA-approved drugs like Roxadustat and Ibrutinib. Its unique V-shaped geometry provides conformational restriction while maintaining enough flexibility to adapt to hydrophobic enzyme pockets. Furthermore, the oxygen bridge enhances lipid solubility and cell membrane penetration1[1].

Conversely, the


-amino alcohol



22
Mechanistic Design & Structural Logic

PharmacophoreLogiccluster_0Hybrid PharmacophoreABeta-Amino Alcohol Core(H-Bond Donor/Acceptor)CTarget Kinase / Enzyme(Active Site)A->C Anchors via H-bondsDEnhanced Cell Penetration& Metabolic StabilityA->D Modulates pKaBDiaryl Ether Motif(Lipophilic/pi-Stacking)B->C Fits hydrophobic pocketB->D Modulates LogP

Fig 1. Synergistic interaction of beta-amino alcohol and diaryl ether motifs with biological targets.

Synthetic Methodologies: Overcoming Regiochemical Bottlenecks

The most direct and atom-economical route to synthesize these hybrids is the aminolysis of epoxides that already contain the diaryl ether moiety. However, the critical challenge here is regioselectivity.

When an unsymmetrical epoxide is subjected to nucleophilic attack by an amine, two pathways exist:

  • 
    -like Pathway (Anti-Markovnikov):  Attack occurs at the less sterically hindered carbon. This is favored under neutral or basic conditions.
    
  • 
    -like Pathway (Markovnikov):  Attack occurs at the more substituted carbon. This requires a Lewis acid catalyst to polarize the C-O bond, stabilizing a partial positive charge at the more substituted position.
    

While Lewis acids like


33
Quantitative Data: Catalyst Optimization

The table below summarizes the causality between catalyst selection and the resulting regiochemical outcome during the synthesis of diaryl ether-linked

Catalyst SystemReaction ConditionsYield (%)Regioselectivity (Anti-Mark : Mark)Mechanistic Rationale & Practicality
None (Thermal)

,

, 24h
45–6095 : 5Pure

attack. Limited by poor solubility of diaryl ether epoxides in water.

(10 mol%)

, RT, 2h
85–955 : 95*Lewis acid stabilizes carbocation character. *Only applicable if the carbon is benzylic. Leaves metal residue.
Acetic Acid (1.0 eq) Solvent-free,

, 4h
88–98>98 : 2Brønsted acid activation. Highly scalable, metal-free, and ideal for pharmaceutical APIs.

(5 mol%)

, RT, 6h
80–9010 : 90Strong Lewis acidity. Useful for sterically hindered amines but expensive at scale.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that the operator can confirm success at each intermediate stage without relying solely on end-point NMR.

Protocol: Metal-Free Synthesis of a Diaryl Ether -Amino Alcohol

SynthesisWorkflowStep1Step 1: Epoxide Formation(from Diaryl Ether Alkene)Step2Step 2: Aminolysis Setup(Amine + Catalyst in Solvent)Step1->Step2Step3Step 3: Regioselective Ring Opening(Thermal/Microwave)Step2->Step3Step4Step 4: Workup & Purification(Extraction & Column Chromatography)Step3->Step4Step5Step 5: Pure Beta-Amino Alcoholwith Diaryl Ether MotifStep4->Step5

Fig 2. Step-by-step synthetic workflow for regioselective epoxide aminolysis.

Reagents:

  • Diaryl ether-containing terminal epoxide (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Glacial acetic acid (1.0 mmol)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL round-bottom flask, combine the diaryl ether epoxide (1.0 mmol) and the amine (1.2 mmol). Add glacial acetic acid (1.0 mmol) dropwise. Causality: Adding the acid last prevents the premature formation of unreactive amine-acetate salts before the epoxide is properly mixed.

  • Thermal Activation: Stir the neat mixture at

    
     for 4 hours.
    
  • In-Process Validation (TLC): Spot the reaction mixture against the starting epoxide on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Self-Validation Check: The epoxide will appear as a UV-active spot near

      
      . The successful formation of the 
      
      
      -amino alcohol is validated by the disappearance of this spot and the emergence of a highly polar, UV-active spot at
      
      
      . Spraying with Ninhydrin stain and heating will turn the product spot purple/pink, confirming the presence of the newly formed amine.
  • Quenching and Phase Separation: Cool to room temperature and dilute with EtOAc (15 mL). Wash the organic layer with saturated aqueous

    
     (3 × 10 mL). Causality: The basic wash neutralizes the acetic acid, ensuring the 
    
    
    -amino alcohol remains in its unprotonated, lipophilic free-base form, which partitions exclusively into the EtOAc layer.
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure hybrid building block.
    

Applications in Advanced Therapeutics

The strategic combination of these two motifs has solved critical problems in drug resistance. A prime example is the development of antimalarial hybrid molecules . When standard 4-aminoquinolines (like chloroquine) fail due to efflux pump mutations in Plasmodium falciparum, researchers have successfully appended diaryl ether motifs via a

44

Furthermore, in the realm of antiviral research, diaryl ether-linked


Conclusion

The synthesis of

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2020. 1

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 2017. 2

  • Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 2020. 3

  • Are Antimalarial Hybrid Molecules a Close Reality or a Distant Dream? Antimicrobial Agents and Chemotherapy, 2017. 4

Chemical properties of 2-Amino-2-(4-phenoxyphenyl)ethanol free base

[1]

Executive Summary & Chemical Identity

2-Amino-2-(4-phenoxyphenyl)ethanol (CAS: 1177277-27-8 for the oxalate salt; free base unlisted in major public registries but structurally distinct) is a phenylglycinol derivative . It functions as a critical chiral scaffold in the synthesis of small molecule therapeutics, particularly those requiring a bulky, lipophilic "anchor" group to occupy hydrophobic pockets in target proteins (e.g., kinase inhibitors, GPCR ligands).

Structurally, it features a primary amine and a primary alcohol on an ethane backbone, substituted at the


Chemical Nomenclature & Identifiers
Descriptor Value
IUPAC Name 2-Amino-2-(4-phenoxyphenyl)ethan-1-ol
Common Name 4-Phenoxyphenylglycinol
Molecular Formula

Molecular Weight 229.28 g/mol
SMILES NC(CO)c1ccc(Oc2ccccc2)cc1
Structure Class

-Amino Alcohol / Phenylglycinol Derivative

Physicochemical Properties

The following data aggregates predicted and experimental values for the free base form. Note that this compound is often supplied as an oxalate or hydrochloride salt to improve stability; the free base must be generated in situ or via neutralization for certain reactions.

Table 1: Core Physical Parameters
PropertyValue (Predicted/Experimental)Context & Implications
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Melting Point 105 – 115 °C (Estimated)Lower than the salt form; sensitive to purity.
Boiling Point 405.5 ± 35.0 °C (760 mmHg)High BP due to H-bonding; not distillable without decomposition.
Density 1.177 ± 0.06 g/cm³Moderate density typical of aryl-substituted organics.
pKa (Amine) ~9.2 – 9.5Basic; protonates readily to form stable salts.
pKa (Alcohol) ~15.5Weakly acidic; requires strong base for deprotonation.
LogP ~2.3 – 2.6Moderately lipophilic due to the diphenyl ether group.
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility (<0.5 mg/mL) for the free base.

Structural Characterization & Spectroscopy

Identification of this compound relies on confirming the integrity of the ethanolamine backbone and the presence of the diphenyl ether system.

Nuclear Magnetic Resonance (NMR) Profile
  • 
    H NMR (DMSO-
    
    
    , 400 MHz):
    • 
       6.9 – 7.4 ppm (9H, m):  Aromatic protons. The 4-phenoxyphenyl group shows a characteristic splitting pattern (two doublets for the central ring, multiplet for the terminal phenyl).
      
    • 
       3.8 – 3.9 ppm (1H, m):  Chiral methine proton (
      
      
      ).
    • 
       3.4 – 3.6 ppm (2H, m):  Methylene protons (
      
      
      ).
    • 
       1.5 – 2.0 ppm (2H, br s):  Amine/Hydroxyl protons (exchangeable with 
      
      
      ).
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Observed Ion:

    
     m/z
    
  • Fragmentation: Loss of

    
     (31 Da) is a common primary fragmentation pathway for phenylglycinols, yielding a stabilized benzylic carbocation.
    

Synthesis & Manufacturing Logic

The synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol typically follows the Strecker Synthesis route, followed by reduction. This pathway is preferred for its scalability and the ability to introduce chirality via resolution or asymmetric catalysis.

Reaction Pathway Diagram

The following diagram illustrates the standard industrial synthesis workflow.

SynthesispathAldehyde4-PhenoxybenzaldehydeImineImine IntermediateAldehyde->Imine+ NH3 / HCNNitrileAmino Nitrile(Strecker Product)Imine->NitrileNucleophilic AttackAcid4-PhenoxyphenylglycineNitrile->AcidHydrolysis (HCl/H2O)Target2-Amino-2-(4-phenoxyphenyl)ethanol(Target)Acid->TargetReduction (LiAlH4 or BH3-THF)ResolutionChiral Resolution(e.g., Tartaric Acid)Acid->ResolutionOptionalResolution->Target

Caption: Synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol via the Strecker-Reduction pathway.

Key Process Parameters
  • Strecker Reaction: 4-Phenoxybenzaldehyde is condensed with ammonia and cyanide (or TMSCN) to form the aminonitrile.

  • Hydrolysis: The nitrile is hydrolyzed to the amino acid (4-phenoxyphenylglycine).

  • Reduction: The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    ). Critical Control Point: Anhydrous conditions are required to prevent decomposition of the hydride reagent.

Reactivity & Applications

This compound is a "privileged structure" in medicinal chemistry, serving as a template for:

  • Chiral Auxiliaries: Used to induce stereoselectivity in subsequent reactions (e.g., alkylations).

  • Ligand Synthesis: The N,O-motif binds metals (Cu, Zn) for asymmetric catalysis.

  • Drug Intermediates: Precursor for

    
    -adrenergic receptor blockers or kinase inhibitors where the phenoxy group occupies a hydrophobic pocket.
    
Metabolic Stability & Oxidation

The primary alcohol is susceptible to oxidation by cytochrome P450 enzymes (or synthetic oxidants like Dess-Martin Periodinane) to revert to the amino aldehyde or amino acid.

ReactivityTarget2-Amino-2-(4-phenoxyphenyl)ethanolOxidationOxidation to Amino Acid(Metabolic/Synthetic)Target->Oxidation[O]CyclizationOxazolidinone Formation(w/ Phosgene/CDI)Target->Cyclization+ CDI / COCl2AmideAmide Coupling(Peptide Synthesis)Target->Amide+ R-COOH / HATU

Caption: Primary reactivity pathways for the amino-alcohol scaffold.

Safety & Handling Protocols

Signal Word: WARNING

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Handling Procedures
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a particulate respirator (N95/P2) if handling the powder form outside a fume hood.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to carbon dioxide (forms carbamates) and oxidation over time.

  • Spill Cleanup: Absorb liquid solutions with vermiculite. Solid spills should be swept up (avoid dust generation) and neutralized with dilute acid before disposal.

References

  • ChemicalBook. (2025). 2-Amino-2-(4-phenoxyphenyl)ethanol oxalic acid Properties and CAS 1177277-27-8.[3][4][5] Retrieved from

  • ChemSrc. (2025). 2-Amino-2-(4-phenoxyphenyl)ethanol Physicochemical Properties. Retrieved from

  • PubChem. (2025). Phenylglycinol Derivatives and Structural Analogs. National Library of Medicine. Retrieved from [6]

  • Sigma-Aldrich. (2025).[2] General Handling of Amino Alcohols. Retrieved from

Technical Whitepaper: 2-Amino-2-(4-phenoxyphenyl)ethanol – Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective small-molecule therapeutics relies heavily on privileged structural motifs. 2-Amino-2-(4-phenoxyphenyl)ethanol is a highly versatile, bifunctional building block that merges two critically important pharmacophores: a diaryl ether and a


-amino alcohol. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies, serving as a comprehensive resource for drug development professionals targeting complex kinase or GPCR pathways.

Physicochemical Profiling & Molecular Identification

Accurate molecular characterization is the first step in validating any synthetic intermediate. The structural parameters of 2-Amino-2-(4-phenoxyphenyl)ethanol dictate its solubility, reactivity, and downstream pharmacokinetic potential when incorporated into larger active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Data [1]

PropertyValue / Description
Chemical Name 2-Amino-2-(4-phenoxyphenyl)ethanol
CAS Registry Number 1177277-27-8
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Predicted Boiling Point 405.5 ± 35.0 °C
Predicted Density 1.177 ± 0.06 g/cm³
Hydrogen Bond Donors 3 (-NH₂, -OH)
Hydrogen Bond Acceptors 3 (Ether O, Hydroxyl O, Amine N)

Structural Rationale in Medicinal Chemistry

The utility of 2-Amino-2-(4-phenoxyphenyl)ethanol stems from the synergistic effects of its two primary structural domains.

The Diaryl Ether Motif: The 4-phenoxyphenyl group is a classic diaryl ether. The oxygen linker provides an optimal bond angle (~120°), allowing the two phenyl rings to adopt a non-planar, twisted conformation. This flexibility is critical for navigating and occupying deep, three-dimensional hydrophobic pockets in target proteins, such as the DFG-out allosteric pocket in mutant kinases[2]. Diaryl ethers are widely recognized as privileged scaffolds in the development of USFDA-approved kinase inhibitors (e.g., Sorafenib)[3].

The


-Amino Alcohol Motif: 

-amino alcohols are ubiquitous in biologically active compounds and serve as highly tunable synthetic handles[4]. The primary amine acts as a potent hydrogen bond donor (often anchoring to the kinase hinge region), while the adjacent hydroxyl group can interact with solvent-exposed regions or undergo cyclization (e.g., into morpholines or oxazolidinones) to restrict conformational freedom and improve metabolic stability.

Pharmacophore A 2-Amino-2-(4-phenoxyphenyl)ethanol (Core Scaffold) B Diaryl Ether Motif (4-phenoxyphenyl) A->B comprises C beta-Amino Alcohol Motif (-CH(NH2)CH2OH) A->C comprises D Hydrophobic Pocket Binding (pi-pi stacking, Van der Waals) B->D drives E H-Bonding Network (Kinase Hinge Region) C->E enables F Synthetic Handle (Amidation, Cyclization) C->F provides

Fig 1. Pharmacological and synthetic logic of the 2-Amino-2-(4-phenoxyphenyl)ethanol scaffold.

Synthetic Methodologies & Experimental Protocols

To synthesize 2-Amino-2-(4-phenoxyphenyl)ethanol from commercially available starting materials, a Strecker-type synthesis followed by a targeted carboxylic acid reduction is the most robust approach.

Protocol: Synthesis via Borane Reduction of an Amino Acid Intermediate

Causality Check: The intermediate, 2-amino-2-(4-phenoxyphenyl)acetic acid, exists as a zwitterion. Standard hydride donors (like NaBH₄) fail to reduce zwitterionic amino acids efficiently. Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen because the Lewis acidic borane coordinates with the basic amine, directing the reduction of the adjacent carboxylic acid without requiring tedious N-protection steps.

Step-by-Step Methodology:

  • Strecker Synthesis & Hydrolysis: React 4-phenoxybenzaldehyde with TMSCN and ammonia to form the aminonitrile. Subject the intermediate to acidic hydrolysis (refluxing 6M HCl) to yield 2-amino-2-(4-phenoxyphenyl)acetic acid.

  • Preparation for Reduction: Suspend the crude amino acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 3.0 eq). Self-Validation: Vigorous evolution of H₂ gas will be observed. The addition rate must be strictly controlled to prevent thermal runaway.

  • Reflux: Heat the reaction mixture to 70 °C for 12 hours. Self-Validation: Monitor reaction progression via LC-MS. The disappearance of the zwitterionic starting material and the emergence of the product mass confirms complete conversion.

  • Quenching & Isolation: Cool the mixture to 0 °C. Carefully quench with Methanol to destroy excess borane, followed by 1M HCl to break the stable boron-amine complex. Basify the aqueous layer with NaOH to pH 10, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the crude

    
    -amino alcohol.
    

Synthesis N1 4-Phenoxybenzaldehyde + TMSCN / NH3 N2 Strecker Aminonitrile Intermediate N1->N2 Strecker Reaction N3 Hydrolysis (HCl, H2O) N2->N3 Acidic Hydrolysis N4 Amino Acid Intermediate N3->N4 Acidic Hydrolysis N5 Reduction (BH3-THF) N4->N5 Carboxyl Reduction N6 2-Amino-2-(4-phenoxyphenyl) ethanol N5->N6 Carboxyl Reduction

Fig 2. Synthetic workflow for 2-Amino-2-(4-phenoxyphenyl)ethanol via Strecker synthesis.

Analytical Validation & Quality Control

A self-validating analytical system is required to ensure the integrity of the synthesized 2-Amino-2-(4-phenoxyphenyl)ethanol before downstream API coupling.

  • LC-MS Analysis: Utilizing Electrospray Ionization (ESI+), the mass spectrum must prominently display the [M+H]⁺ peak at m/z 230.28, confirming the molecular weight of 229.28 g/mol [1].

  • ¹H NMR (400 MHz, DMSO-d₆): Structural confirmation relies on diagnostic shifts. The methine proton (-CH(NH₂)-) will appear as a multiplet around 3.8–4.0 ppm, while the methylene protons (-CH₂-OH) will present around 3.4–3.6 ppm. The diaryl ether signature is confirmed by a multiplet in the aromatic region (6.9–7.4 ppm) integrating for exactly 9 protons.

  • Chiral Resolution (If Applicable): Because the C2 carbon is a chiral center, the synthesized racemate can be resolved using chiral preparative HPLC or via diastereomeric salt formation with L-tartaric acid if enantiopurity is required for target binding.

References

  • ChemicalBook. "2-Amino-2-(4-phenoxyphenyl)ethanol oxalic acid | 1177277-27-8". Retrieved from 1[1]

  • Chen, T., et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry (2020). Retrieved from2[2]

  • "Synthesis and therapeutic application of beta-amino alcohol derivatives." ResearchGate (2025). Retrieved from4[4]

  • "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors." MDPI (2021). Retrieved from 3[3]

Sources

Methodological & Application

Synthesis Protocol and Mechanistic Guide: 2-Amino-2-(4-phenoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The


-aryl-

-amino alcohol motif is a privileged scaffold in medicinal chemistry, frequently serving as a chiral auxiliary, a core pharmacophore in kinase inhibitors, and a structural foundation for sphingosine-1-phosphate (S1P) receptor modulators. The synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol from commercially available 4-phenoxybenzaldehyde requires a robust, scalable, and chemoselective approach.

Rather than relying on hazardous nitroaldol (Henry) reactions or unstable intermediates, this guide outlines a highly efficient three-step sequence: a modified Strecker cyanation, acid-promoted hydrolysis, and a chemoselective in situ borane reduction. This route avoids the use of highly pyrophoric lithium aluminum hydride (


) by leveraging a safer, field-proven 

reduction system, making it ideal for both bench-scale discovery and process-scale drug development.

Mechanistic Causality & Pathway Design

As a self-validating synthetic system, every reagent choice in this pathway serves a specific mechanistic purpose:

Step 1: Modified Strecker Cyanation

The classical Strecker synthesis converts 4-phenoxybenzaldehyde to 2-amino-2-(4-phenoxyphenyl)acetonitrile[1].

  • Causality: Instead of handling highly toxic, anhydrous hydrogen cyanide (HCN), the protocol uses a mixture of ammonium chloride (

    
    ) and sodium cyanide (
    
    
    
    ) in aqueous ammonia/methanol. The
    
    
    acts as both the nitrogen source for reversible imine formation and a mild proton source. The equilibrium is driven entirely forward by the irreversible nucleophilic attack of the cyanide anion on the activated iminium intermediate.
Step 2: Acid-Promoted Nitrile Hydrolysis

The aminonitrile is hydrolyzed to 2-amino-2-(4-phenoxyphenyl)acetic acid.

  • Causality: Nitriles are notoriously resistant to mild hydrolysis. Refluxing in strong aqueous acid (6M HCl) is required to protonate the nitrile nitrogen, rendering the nitrile carbon sufficiently electrophilic for water attack. This forms an intermediate primary amide, which is subsequently hydrolyzed to the carboxylic acid. The strongly acidic conditions conveniently protonate the

    
    -amino group, allowing the product to precipitate directly as a highly pure hydrochloride salt upon cooling, negating the need for complex chromatography.
    
Step 3: Chemoselective Borane Reduction

The final step reduces the amino acid to the target amino alcohol.

  • Causality: Standard sodium borohydride (

    
    ) is a nucleophilic hydride source and cannot reduce electron-rich carboxylate anions. While 
    
    
    
    is traditionally used, it poses severe fire and explosion hazards at scale. By adding iodine (
    
    
    ) to
    
    
    in tetrahydrofuran (THF), electrophilic borane (
    
    
    ) is generated in situ alongside hydrogen gas (
    
    
    )[2]. Borane acts as a Lewis acid, readily coordinating with the electron-rich oxygen of the carboxylic acid, facilitating a rapid and chemoselective reduction to the alcohol without disturbing the diaryl ether linkage[3],[4].

Pathway Visualization

SynthesisWorkflow SM 4-Phenoxybenzaldehyde (Starting Material) INT1 2-Amino-2-(4-phenoxyphenyl) acetonitrile SM->INT1 1. NH₄Cl, NaCN 2. Aq. NH₃ / MeOH (Strecker Reaction) INT2 2-Amino-2-(4-phenoxyphenyl) acetic acid • HCl INT1->INT2 6M HCl (aq) Reflux 18h (Hydrolysis) PROD 2-Amino-2-(4-phenoxyphenyl) ethanol (Target) INT2->PROD NaBH₄, I₂ in THF 0 °C to Reflux (Reduction)

Figure 1: Three-step synthetic workflow from 4-phenoxybenzaldehyde to the target amino alcohol.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(4-phenoxyphenyl)acetonitrile
  • Preparation: In a well-ventilated fume hood, dissolve 4-phenoxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and 28% aqueous ammonia.

  • Reagent Addition: Add ammonium chloride (1.5 eq) and stir for 30 minutes at room temperature to allow imine formation. Carefully add sodium cyanide (1.2 eq) in one portion. (CRITICAL SAFETY: NaCN is highly toxic. Ensure the reaction remains basic to prevent HCN gas evolution).

  • Reaction: Stir the mixture at 20 °C for 12 hours.

  • Workup & Validation: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo. Validation:  TLC will show the complete disappearance of the UV-active aldehyde spot and the appearance of a more polar, amine-positive spot.
    
Protocol 2: Synthesis of 2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride
  • Hydrolysis: Suspend the crude aminonitrile (1.0 eq) in 6M aqueous HCl (10 volumes).

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 100 °C) for 18 hours.

  • Isolation & Validation: Remove the heat source and allow the reaction to cool slowly to 0 °C in an ice bath. Validation: A self-validating physical change occurs as the target amino acid hydrochloride salt crystallizes out of the acidic solution as a white precipitate.

  • Purification: Filter the precipitate via vacuum filtration, wash with ice-cold water followed by diethyl ether, and dry under high vacuum.

Protocol 3: Synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol
  • Activation: Suspend the amino acid hydrochloride (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add

    
     (3.0 eq) in one portion. Cool the flask to 0 °C.
    
  • Borane Generation: Dissolve Iodine (

    
    , 1.25 eq) in anhydrous THF and add it dropwise to the reaction mixture over 45 minutes[4]. Validation:  Vigorous bubbling will occur. This is 
    
    
    
    gas evolving as the active
    
    
    -THF complex is generated[2].
  • Reduction: Once addition is complete, attach a reflux condenser and heat the mixture to 65 °C for 14 hours.

  • Quenching: Cool the mixture to 0 °C and carefully add methanol dropwise until gas evolution ceases. Causality: Methanol destroys unreacted borane and breaks down the stable boron-amine complexes formed during the reaction.

  • Workup: Concentrate the mixture in vacuo. Dissolve the resulting white paste in 20% aqueous NaOH (to free-base the amine) and extract with ethyl acetate (3x). Wash with brine, dry over

    
    , and concentrate to yield the pure 2-amino-2-(4-phenoxyphenyl)ethanol as a crystalline solid.
    

Quantitative Data & In-Process Controls

Table 1: Reagent Stoichiometry & Reaction Parameters

StepReagent / MaterialEquivalentsFunctionTemp / Time
14-Phenoxybenzaldehyde1.00Starting Material20 °C, 12 h
1Sodium Cyanide (

)
1.20Cyanide Source20 °C, 12 h
1Ammonium Chloride1.50Ammonia Source20 °C, 12 h
26M HCl (aq)ExcessHydrolysis Reagent100 °C, 18 h
3Amino Acid Intermediate1.00Substrate-
3Sodium Borohydride3.00Hydride Source0 to 65 °C, 14 h
3Iodine (

)
1.25Borane Generator0 to 65 °C, 14 h

Table 2: In-Process Controls (IPC) & Self-Validation Markers

StepTechniqueExpected Observation / MarkerCausality / Meaning
1TLC (Hex/EtOAc 4:1)

0.8 (SM) disappears; new spot at

0.3 appears.
Complete conversion to the intermediate aminonitrile.
2Visual / SolubilityClear solution at reflux

White precipitate on cooling.
Formation and crystallization of the highly polar amino acid HCl salt.
3Gas EvolutionVigorous bubbling upon

addition.
Exothermic generation of

gas and the active

reducing species.
3TLC (DCM/MeOH 9:1)Baseline spot (amino acid) moves to

0.4 (Ninhydrin +).
Successful reduction to the target primary amino alcohol.

References

  • Kanth, J. V. Bhaskar; Periasamy, Mariappan. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry (1991), 56 (20), 5964-5965. URL: [Link]

  • Abiko, Atsushi; Masamune, Satoru. "An improved, convenient procedure for reduction of amino acids to amino alcohols: use of sodium borohydride - sulfuric acid." Tetrahedron Letters (1992), 33 (38), 5517-5518. URL: [Link]

  • Chemistry Stack Exchange. "Reduction of amino acids to corresponding amino alcohols." Stack Exchange Network (2019). URL: [Link]

Sources

Protocol for enantioselective synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the enantioselective synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol . This scaffold—a specific


-amino alcohol  of the phenylglycinol type—is a critical pharmacophore found in Sphingosine-1-phosphate (S1P) receptor modulators and next-generation 

-adrenergic blockers.

Unlike terminal amino alcohols (e.g., phenylethanolamines), the benzylic amine architecture of this target requires precise stereocontrol at the benzylic position. Standard asymmetric reductions of ketones often yield the wrong regioisomer. Therefore, this protocol utilizes the Ellman Sulfinamide auxiliary strategy. This method ensures high diastereoselectivity (


), eliminates the need for toxic cyanide (Strecker route), and avoids the harsh hydrolysis conditions that could degrade the diphenyl ether moiety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the chiral center using (S)-(-)-2-Methyl-2-propanesulfinamide as a chiral ammonia equivalent. The carbon backbone is constructed via a diastereoselective vinylation, followed by oxidative cleavage to the alcohol.

Strategic Advantages:

  • Chirality Source: (S)-Ellman’s Sulfinamide (inexpensive, recyclable).

  • Safety: Replaces the hazardous Strecker reaction (cyanide) with a vinyl Grignard addition.

  • Chemoselectivity: Uses Lemieux-Johnson oxidation (OsO

    
    /NaIO
    
    
    
    ) instead of ozonolysis to prevent oxidation of the electron-rich diphenyl ether ring.

Figure 1: Retrosynthetic logic flow moving from the target phenylglycinol derivative back to the aldehyde precursor.

Detailed Experimental Protocol

Step 1: Formation of the Chiral Sulfinimine

Objective: Condense 4-phenoxybenzaldehyde with (S)-tert-butanesulfinamide to create the chiral electrophile.

Reagents & Materials:

  • 4-Phenoxybenzaldehyde (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Charge an oven-dried round-bottom flask with 4-phenoxybenzaldehyde and (S)-tert-butanesulfinamide .

  • Add dry THF under N

    
     atmosphere.
    
  • Add Ti(OEt)

    
      dropwise via syringe. The solution will turn slightly yellow.
    
  • Stir at room temperature for 16–24 hours . Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS.

  • Quench: Pour the reaction mixture into a stirred brine solution (equal volume). A white precipitate (TiO

    
    ) will form.
    
  • Workup: Filter the suspension through a Celite pad. Wash the cake with EtOAc.

  • Dry the organic phase (Na

    
    SO
    
    
    
    ) and concentrate in vacuo.
  • Purification: Flash chromatography (SiO

    
    , 0-20% EtOAc in Hexanes) yields the pure (S)-N-(4-phenoxybenzylidene)-2-methylpropane-2-sulfinamide .
    
Step 2: Diastereoselective Vinylation

Objective: Install the C2-C3 fragment with high stereocontrol using Vinyl Grignard.

Reagents:

  • Sulfinimine (from Step 1) (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF) (2.0 equiv)

  • Solvent: Dry CH

    
    Cl
    
    
    
    (DCM) or Toluene (DCM often improves dr).

Procedure:

  • Dissolve the Sulfinimine in dry DCM and cool to -78 °C .

  • Add Vinylmagnesium bromide dropwise over 30 minutes. Maintain internal temp < -70 °C.

  • Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated NH

    
    Cl solution dropwise at 0 °C.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over MgSO

    
    .
    
  • Purification: Flash chromatography. Isolate the major diastereomer (typically the S,S-isomer if using S-sulfinamide and non-chelating conditions).

    • Note: Determine diastereomeric ratio (dr) via

      
      H NMR or Chiral HPLC. Expect >95:5 dr.
      
Step 3: Oxidative Cleavage & Reduction (Lemieux-Johnson)

Objective: Convert the terminal alkene to the primary alcohol without over-oxidizing the ether.

Reagents:

  • Vinyl Sulfinamide (from Step 2)

  • Osmium tetroxide (OsO

    
    ) (2.5 mol% - use 2.5% wt solution in t-BuOH)
    
  • Sodium periodate (NaIO

    
    ) (4.0 equiv)
    
  • 2,6-Lutidine (2.0 equiv) - Buffers reaction to prevent acid-catalyzed side reactions.

  • Sodium Borohydride (NaBH

    
    ) (excess)
    
  • Solvent: Dioxane/Water (3:1)

Procedure:

  • Dissolve the vinyl intermediate in Dioxane/Water. Add 2,6-Lutidine .

  • Add OsO

    
      solution, followed by NaIO
    
    
    
    in portions. A white precipitate (NaIO
    
    
    ) will form.
  • Stir vigorously at RT for 3-6 hours until the alkene is consumed (TLC).

  • Reduction (One-pot): Cool the mixture to 0 °C. Add NaBH

    
      slowly (gas evolution!).
    
  • Stir for 1 hour at 0 °C to reduce the intermediate aldehyde to the alcohol.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Silica gel chromatography yields the N-sulfinyl amino alcohol .

Step 4: Global Deprotection

Objective: Remove the sulfinyl group to release the free amine hydrochloride salt.

Reagents:

  • HCl (4.0 M in Dioxane)

  • Solvent: Methanol (MeOH)[1]

Procedure:

  • Dissolve the N-sulfinyl alcohol in MeOH.

  • Add 4M HCl/Dioxane (5 equiv) at RT.

  • Stir for 1 hour. The sulfinyl group is cleaved rapidly.

  • Isolation: Concentrate in vacuo to dryness. Triturate the solid with diethyl ether to remove sulfur byproducts.

  • Final Product: (S)-2-Amino-2-(4-phenoxyphenyl)ethanol hydrochloride .

Process Workflow & Logic

Figure 2: Step-by-step synthetic workflow ensuring chiral integrity.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Consistent with structure

H NMR (400 MHz, DMSO-d

)
Purity (Chemical) > 98.0%HPLC (C18, ACN/H

O + 0.1% TFA)
Enantiomeric Excess > 99.0% eeChiral HPLC (Chiralcel OD-H or AD-H)
Residual Solvents < ICH LimitsGC-Headspace

Key NMR Signals (Diagnostic):

  • Benzylic Methine (-CH-NH

    
    ):  Triplet or dd around 
    
    
    
    4.0–4.5 ppm.
  • Methylene (-CH

    
    -OH):  Multiplets around 
    
    
    
    3.5–3.8 ppm.
  • Phenoxy Group: Aromatic signals (9H total) showing the characteristic 4-substituted pattern and the monosubstituted phenyl ring.

Troubleshooting Guide

  • Issue: Low diastereoselectivity in Step 2.

    • Cause: Temperature too high or coordinating solvent (THF) used during Grignard addition.

    • Fix: Switch solvent to Toluene or DCM (non-coordinating) and ensure temp stays < -70 °C.

  • Issue: Over-oxidation in Step 3 (Phenoxy ring degradation).

    • Cause: Excess NaIO

      
       or prolonged reaction time.
      
    • Fix: Monitor strictly by TLC. Quench immediately upon disappearance of alkene. Use 2,6-lutidine buffer.

  • Issue: Incomplete hydrolysis in Step 4.

    • Cause: Insufficient acid or water.

    • Fix: Ensure the system is not strictly anhydrous; a trace of water helps hydrolysis of the sulfinamide.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2), 401-442. Link

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and alpha-Branched Amines." Journal of Organic Chemistry, 64(1), 12-13. Link

  • Barrow, J. C., et al. (2000). "Synthesis of Phenylglycinols via Asymmetric Strecker or Vinylation Methodologies." Tetrahedron Letters, 41(32), 6041-6045.
  • Aggarwal, V. K., et al. (2003). "Asymmetric synthesis of epoxides and aziridines from aldehydes and imines." Chemical Communications.[2] Link (Context on sulfur-mediated chirality).

Sources

Advanced Application Note: 2-Amino-2-(4-phenoxyphenyl)ethanol as a High-Performance Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Chiral amino alcohols are foundational to asymmetric synthesis, most notably in the construction of Evans-type oxazolidinones and Meyers-type oxazolines[1]. While phenylglycinol is a classical and widely used chiral auxiliary[2], its moderate lipophilicity and limited UV absorbance can complicate downstream purification, extraction, and reaction monitoring.

2-Amino-2-(4-phenoxyphenyl)ethanol (CAS: 1177277-27-8) [3] represents a structural evolution of phenylglycinol. By incorporating a bulky 4-phenoxy substitution on the phenyl ring, this advanced auxiliary offers superior physicochemical properties. The added steric bulk enhances


-facial discrimination during transition states, while the extended chromophore allows for precise tracking via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) during complex total syntheses[4].
Causality Behind the Structural Design:
  • Enhanced Lipophilicity: The phenoxy ether linkage significantly increases the LogP of the auxiliary. This causality directly translates to improved solubility in non-polar solvents (e.g., THF, toluene) at cryogenic temperatures (-78 °C), preventing the premature precipitation of lithium enolates during asymmetric alkylation.

  • Superior Facial Shielding: In Evans-type alkylations, the stereochemical outcome relies on the auxiliary's ability to block one face of the kinetically formed Z-enolate[5]. The extended 4-phenoxyphenyl moiety provides a wider steric umbrella compared to a simple phenyl group, dictating strict intermolecular steric hindrance and often leading to higher diastereomeric excesses[6].

  • Self-Validating Cleavage: The robust nature of the phenoxy ether linkage ensures it remains intact during aggressive nucleophilic cleavage (e.g., LiOH/H

    
    O
    
    
    
    ), allowing for near-quantitative recovery of the auxiliary without unwanted side reactions[7].

Physicochemical Profiling

The following table summarizes the quantitative and qualitative advantages of utilizing 2-Amino-2-(4-phenoxyphenyl)ethanol over standard phenylglycinol.

Property / Metric(S)-Phenylglycinol(S)-2-Amino-2-(4-phenoxyphenyl)ethanol
Molecular Weight 137.18 g/mol 229.28 g/mol
Estimated Lipophilicity (LogP) ~0.8~3.2 (Enhanced organic solubility)
UV Chromophore Strength Weak (Single Phenyl)Strong (Phenoxyphenyl, ideal for SFC/HPLC)
Facial Shielding Capacity StandardEnhanced (Bulky para-phenoxy group)
Crystallinity of Derivatives HighVery High (Facilitates ee enrichment via recrystallization)

Workflow Visualization

G A 2-Amino-2-(4-phenoxyphenyl)ethanol (Chiral Auxiliary) B Chiral Oxazolidinone (Cyclization) A->B Triphosgene, Et3N CH2Cl2, 0 °C C N-Acyl Oxazolidinone (N-Acylation) B->C n-BuLi, R-COCl THF, -78 °C D Alkylated Intermediate (Asymmetric Alkylation) C->D 1. LDA, -78 °C 2. R'-X E Enantiopure Carboxylic Acid (Target Product) D->E LiOH, H2O2 THF/H2O F Recovered Auxiliary (Ready for Reuse) D->F Cleavage Byproduct F->B Recycle Auxiliary

Workflow of 2-Amino-2-(4-phenoxyphenyl)ethanol as a chiral auxiliary in asymmetric alkylation.

Self-Validating Experimental Protocols

The following methodologies detail the lifecycle of the auxiliary. Every protocol is designed as a self-validating system , embedding specific checkpoints to ensure experimental integrity before progressing to the next synthetic node.

Protocol 1: Synthesis of the Chiral Oxazolidinone

Objective: Convert the amino alcohol into a rigid 1,3-oxazolidin-2-one framework. Causality & Rationale: Triphosgene is utilized instead of diethyl carbonate to drive the cyclization to completion at lower temperatures (0 °C to room temperature). This avoids the thermal degradation or racemization of the amino alcohol that can occur under high-heat reflux conditions. Triethylamine (Et


N) acts as an acid scavenger to prevent HCl byproducts from protonating the amine, which would stall the nucleophilic attack on the carbonyl carbon.

Step-by-Step Procedure:

  • Dissolve 2-Amino-2-(4-phenoxyphenyl)ethanol (1.0 equiv) and Et

    
    N (2.5 equiv) in anhydrous CH
    
    
    
    Cl
    
    
    (0.2 M) under an argon atmosphere.
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add a solution of triphosgene (0.4 equiv) in CH

    
    Cl
    
    
    
    .
  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NH

    
    Cl and extract with CH
    
    
    
    Cl
    
    
    . Wash the organic layer with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint: The cessation of CO

    
     gas evolution indicates the completion of the phosgene intermediate consumption. TLC (UV detection) will show the complete disappearance of the highly polar, ninhydrin-active amino alcohol and the appearance of a less polar, strongly UV-active oxazolidinone spot.
    
Protocol 2: N-Acylation of the Oxazolidinone

Objective: Attach the acyl substrate to the chiral auxiliary. Causality & Rationale: The oxazolidinone N-H is only weakly acidic (pKa ~15). Deprotonation with a strong base like n-butyllithium (n-BuLi) is strictly required to form a highly nucleophilic lithium amide[8]. Using a slight excess of the target acid chloride ensures complete conversion. The resulting imide is significantly less basic than the starting amide, which prevents unwanted product enolization and self-condensation during the reaction.

Step-by-Step Procedure:

  • Dissolve the synthesized oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete metallation.

  • Add the desired acid chloride (1.1 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 30 minutes.

  • Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry, and purify via flash chromatography.
    
  • Validation Checkpoint: The N-acyl product will elute significantly faster on silica gel than the starting oxazolidinone due to the loss of the hydrogen-bond donating N-H group.

Protocol 3: Asymmetric Alkylation

Objective: Stereoselective


-alkylation of the N-acyl oxazolidinone.
Causality & Rationale:  Lithium diisopropylamide (LDA) is used at -78 °C to kinetically generate the Z-enolate. The lithium cation tightly chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the molecule into a rigid, planar conformation. The bulky 4-phenoxyphenyl group effectively shields one face of the enolate, dictating that the electrophile (R'-X) must approach from the opposite, less hindered face, thereby ensuring high diastereoselectivity[6].

Step-by-Step Procedure:

  • Prepare a fresh solution of LDA (1.1 equiv) in anhydrous THF at -78 °C.

  • Slowly add a solution of the N-acyl oxazolidinone (1.0 equiv) in THF. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Add the alkyl halide (R'-X, 1.5 equiv) dropwise. (Note: For less reactive electrophiles, the addition of DMPU or HMPA may be required to break up enolate aggregates).

  • Stir at -78 °C until complete consumption of the starting material is observed.

  • Quench with saturated aqueous NH

    
    Cl and extract with CH
    
    
    
    Cl
    
    
    .
  • Validation Checkpoint: The reaction mixture often exhibits a pale yellow color indicative of the lithium enolate; the fading of this color to clear/white upon the addition of the electrophile provides a visual confirmation of successful alkylation.

Protocol 4: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Isolate the enantiopure carboxylic acid and recover the auxiliary for reuse. Causality & Rationale: Cleaving the auxiliary with standard aqueous base often results in poor regioselectivity, attacking the endocyclic carbamate and destroying the auxiliary. The addition of H


O

generates the highly nucleophilic hydroperoxide anion (HOO

). Due to the

-effect, HOO

attacks the exocyclic imide carbonyl with extreme preference, liberating the desired carboxylic acid while preserving the chiral oxazolidinone intact for recovery[9].

Step-by-Step Procedure:

  • Dissolve the alkylated intermediate in a 3:1 mixture of THF/H

    
    O (0.1 M) and cool to 0 °C.
    
  • Add 30% aqueous H

    
    O
    
    
    
    (4.0 equiv) followed immediately by LiOH·H
    
    
    O (2.0 equiv).
  • Stir at 0 °C for 2 hours.

  • Quench the excess peroxide with an aqueous solution of Na

    
    SO
    
    
    
    (Check with KI-starch paper to ensure complete destruction of peroxides).
  • Extract the aqueous layer with CH

    
    Cl
    
    
    
    to recover the intact chiral auxiliary.
  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.

  • Validation Checkpoint: The recovered auxiliary organic phase should show a single UV-active spot matching the R

    
     of the original oxazolidinone. The product organic phase will contain the highly polar carboxylic acid, which can be visualized using a bromocresol green TLC stain (turns yellow on a blue background).
    

References

  • 1177277-27-8_2-Amino-2-(4-phenoxyphenyl)ethanol - CAS Registry. Chemsrc. Available at:[3]

  • An Aldol-Based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings. ResearchGate. Available at:[4]

  • Organic & Biomolecular Chemistry: Phenylglycinol as a Chiral Auxiliary. RSC Publishing. Available at:[7]

  • Chem 115 Myers: Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis. Harvard University. Available at:[1]

  • 9-Asymmetric Alkylation of Enolates. Scribd. Available at:[8]

  • 1 Stereoselective Acetate Aldol Reactions. Wiley-VCH. Available at:[9]

  • On the Origin of the Stereoselectivity in the Alkylation of Oxazolopiperidone Enolates. Journal of the American Chemical Society - ACS Publications. Available at:[6]

  • Synthesis of optically pure calix[4]arenes derived from Evans oxazolidinone. Chemisgroup.us. Available at:[5]

  • The Absolute Configuration and Stereoselective Grignard Reaction of N-Substituted 4-Phenyl-1, 3-oxazolidines. J-Stage. Available at:[2]

Sources

Technical Application Note: High-Purity Synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a high-purity synthetic protocol for 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate , a critical phenylglycinol derivative often used as a chiral building block or intermediate in medicinal chemistry (structurally related to tyrosine kinase inhibitor scaffolds and fungicide precursors).

The guide prioritizes the Strecker Synthesis followed by Borane-mediated Reduction , a route chosen for its scalability, regiochemical fidelity (ensuring the amine remains benzylic), and safety profile compared to traditional Lithium Aluminum Hydride (


) routes.

Abstract & Scope

This document details the optimized protocol for the preparation of 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate . This compound is a substituted phenylglycinol, serving as a versatile scaffold in the synthesis of bioactive molecules. The protocol utilizes a robust three-stage process: (1) Strecker synthesis to form the amino nitrile, (2) Hydrolysis to the amino acid (4-phenoxyphenylglycine), and (3) In-situ Borane reduction to the amino alcohol, followed by oxalate salt crystallization. This method minimizes racemization (if starting from chiral sources) and ensures high chemical purity (>98%).

Chemical Retrosynthesis & Logic

The synthesis is designed to install the amine functionality at the benzylic position (C2) while maintaining the primary alcohol at C1.

  • Stage 1 (C-C Bond Formation): The Strecker reaction introduces the amino and nitrile groups simultaneously to 4-phenoxybenzaldehyde.

  • Stage 2 (Hydrolysis): Conversion of the nitrile to the carboxylic acid yields the stable intermediate 4-phenoxyphenylglycine.

  • Stage 3 (Chemoselective Reduction): The

    
     system generates borane (
    
    
    
    ) in situ. This is preferred over
    
    
    for safety and selectivity, reducing the carboxylic acid to the alcohol without affecting the ether linkage.
  • Stage 4 (Purification): Oxalic acid is used to precipitate the final product, rejecting non-basic impurities and trace borate salts.

Workflow Diagram

SynthesisPath Start 4-Phenoxybenzaldehyde Strecker Strecker Reaction (NaCN, NH4Cl, NH3) Start->Strecker Step 1 Nitrile Intermediate: Amino Nitrile Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) Nitrile->Hydrolysis Step 2 AminoAcid Intermediate: 4-Phenoxyphenylglycine Hydrolysis->AminoAcid Reduction Reduction (NaBH4 / I2 / THF) AminoAcid->Reduction Step 3 FreeBase Free Base: 2-Amino-2-(4-phenoxyphenyl)ethanol Reduction->FreeBase Salting Salt Formation (Oxalic Acid / EtOH) FreeBase->Salting Step 4 Final Target: Oxalate Salt Salting->Final

Caption: Step-wise synthesis workflow from aldehyde precursor to final oxalate salt.

Materials & Equipment

Key Reagents
ReagentCAS No.GradeRole
4-Phenoxybenzaldehyde5063-05-8>98%Starting Material
Sodium Cyanide (NaCN)143-33-9ReagentStrecker Reagent (Toxic)
Ammonium Chloride12125-02-9ACSAmine Source
Sodium Borohydride (

)
16940-66-2>98%Reducing Agent
Iodine (

)
7553-56-2ResublimedBorane Generator
Oxalic Acid Dihydrate6153-56-6>99%Salt Former
Tetrahydrofuran (THF)109-99-9AnhydrousSolvent
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L).

  • Mechanical stirrer (overhead) – essential for slurry handling.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Pressure-equalizing addition funnel.

  • Rotary evaporator.

  • Vacuum filtration setup.[1][2]

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 4-Phenoxyphenylglycine

Note: This intermediate may be purchased commercially to accelerate the workflow. If synthesizing de novo:

  • Strecker Reaction:

    • Dissolve 4-phenoxybenzaldehyde (100 mmol) in Methanol (150 mL).

    • Add Ammonium Chloride (110 mmol) and 25% Aqueous Ammonia (100 mL). Stir for 20 mins.

    • Caution: Slowly add Sodium Cyanide (110 mmol) while maintaining temperature <30°C.

    • Stir at room temperature for 24 hours.

    • Quench with water, extract with Ethyl Acetate, and concentrate to yield the crude amino nitrile.

  • Hydrolysis:

    • Suspend the crude nitrile in 6M HCl (200 mL).

    • Reflux (100°C) for 12–16 hours. The solid will dissolve then reprecipitate.

    • Cool to room temperature.[2] Adjust pH to ~6.0 (isoelectric point) using NaOH solution.

    • Filter the white precipitate (4-phenoxyphenylglycine ). Wash with water and dry.

    • Yield expectation: 75–85%.

Step 3: Reduction to 2-Amino-2-(4-phenoxyphenyl)ethanol

Mechanism: The reaction between


 and 

generates Borane-THF (

) in situ, which reduces the carboxylic acid to the alcohol faster than it reduces amides or esters.
  • Setup:

    • Equip a 1 L 3-neck flask with a mechanical stirrer, addition funnel, and

      
       inlet.
      
    • Charge Sodium Borohydride (

      
      , 1.2 eq) and Anhydrous THF  (200 mL).
      
    • Add 4-Phenoxyphenylglycine (1.0 eq) to the flask. The amino acid may not fully dissolve (slurry).

  • Iodine Addition (Exothermic):

    • Dissolve Iodine (

      
      , 0.6 eq) in THF (50 mL).
      
    • Add the Iodine solution dropwise via the addition funnel over 30–45 minutes.

    • Observation: Hydrogen gas evolution will occur. Maintain temperature <35°C using a water bath.

  • Reaction:

    • Once gas evolution ceases, heat the mixture to reflux (66°C) for 12–16 hours.

    • Monitor by TLC (MeOH/DCM 1:9) or HPLC. The acid spot should disappear.

  • Work-up (Methanol Quench):

    • Cool reaction to 0°C.[3]

    • Carefully add Methanol (50 mL) dropwise to quench excess borane (vigorous bubbling).

    • Concentrate the mixture under vacuum to a semi-solid residue.

    • Dissolve residue in 20% KOH (100 mL) and stir for 4 hours at 50°C (to break Boron-Amine complexes).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and evaporate to yield the crude Free Base  (Yellowish oil or solid).
      
Step 4: Preparation of the Oxalate Salt

This step purifies the amino alcohol by forming a highly crystalline lattice.

  • Dissolution:

    • Dissolve the crude Free Base (from Step 3) in a minimal amount of hot Absolute Ethanol (approx. 5-7 mL per gram of free base).

    • Ensure the temperature is ~60°C.

  • Acid Addition:

    • In a separate beaker, dissolve Oxalic Acid Dihydrate (1.05 eq) in hot Ethanol.

    • Add the hot oxalic acid solution to the free base solution slowly with stirring.

  • Crystallization:

    • A white precipitate should form almost immediately.

    • Allow the mixture to cool slowly to room temperature over 2 hours.

    • Cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold Ethanol followed by Diethyl Ether .

    • Dry under vacuum at 45°C for 6 hours.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Iodine Addition Rate Slow (30+ min)Fast addition causes rapid

evolution and potential thermal runaway.
Quenching Methanol then KOHFailure to use KOH/Heat results in low yield due to stable Boron-Amine complexes.
Stoichiometry 1:1 (Base:Acid)Excess oxalic acid can lead to solubility issues or occlusion in the crystal lattice.
Water Content Anhydrous (Step 3)Water destroys the in-situ Borane, stopping the reduction.
Troubleshooting Guide
  • Issue: Product oils out during salt formation instead of crystallizing.

    • Solution: The ethanol concentration is too low (too much water) or the solution is too concentrated. Re-heat, add a small amount of Ethanol, and seed with a crystal if available. Alternatively, add dropwise Diethyl Ether to induce turbidity.

  • Issue: Low yield after reduction.

    • Solution: The Boron-Amine complex likely did not hydrolyze. Increase the duration/temperature of the KOH digestion step during work-up.

Analytical Validation

1. Melting Point:

  • Expected Range (Oxalate): 175°C – 185°C (Dependent on enantiomeric purity if resolved; racemates often melt differently than pure enantiomers).

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 90% B over 20 min.

  • Detection: UV at 230 nm (Phenoxy chromophore).

3. Proton NMR (


H-NMR, DMSO-

):
  • 
     ~7.0–7.4 (m, 9H, Aromatic).
    
  • 
     ~5.4 (br s, OH/NH exchangeable).
    
  • 
     ~4.1 (t, 1H, benzylic CH-N).
    
  • 
     ~3.5–3.7 (m, 2H, 
    
    
    
    -O).

References

  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry 58.13 (1993): 3568-3571. Link (Methodology for NaBH4/I2 reduction).

  • Abiko, A., et al. "Simple and efficient procedure for the reduction of amino acids to amino alcohols." Tetrahedron Letters 33.38 (1992): 5517-5518. Link

  • BenchChem. "Synthesis of Amino Alcohol Compounds: Technical Support & Protocols."[3] Link

  • ChemicalBook. "2-Amino-2-(4-phenoxyphenyl)ethanol oxalic acid Product Properties." Link

  • Sigma-Aldrich. "Safety Data Sheet: Sodium Borohydride." Link

Sources

Application Notes & Protocols: Reductive Amination Strategies for 4-Phenoxyphenyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern drug discovery and development, the synthesis of secondary and tertiary amines represents a cornerstone of medicinal chemistry. These moieties are prevalent in a vast array of pharmacologically active molecules.[1][2] Reductive amination stands out as one of the most powerful and versatile methods for forging C-N bonds, offering a direct pathway from carbonyl compounds to amines.[3][4] This process, which involves the conversion of a ketone or aldehyde to an amine via an intermediate imine, is prized for its efficiency and broad functional group tolerance.[5][6]

This guide focuses specifically on the application of reductive amination to 4-phenoxyphenyl ketone derivatives. This structural motif is of significant interest as a precursor to molecules targeting a range of biological endpoints, including neurodegenerative diseases like Alzheimer's.[7] The successful and high-yielding synthesis of N-substituted-(4-phenoxyphenyl)methyl amines is therefore a critical step in the development of novel therapeutics. Herein, we provide an in-depth analysis of the underlying mechanisms, a comparative overview of key methodologies, detailed experimental protocols, and field-proven insights to navigate the challenges associated with this important transformation.

Pillar 1: The Core Mechanism of Reductive Amination

The reductive amination process is fundamentally a two-stage reaction that is often performed in a single pot.[8] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting outcomes.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (primary or secondary) on the electrophilic carbonyl carbon of the ketone.[9] This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which catalyze the reaction, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[10][11] The equilibrium of this step is critical; for sterically hindered ketones or weakly nucleophilic amines, driving the formation of the imine intermediate is key to success.[12]

  • Hydride-Mediated Reduction: The newly formed imine or iminium ion is then reduced by a hydride-donating reagent.[3] The choice of reducing agent is paramount, as it must selectively reduce the C=N bond without significantly reducing the starting ketone.[8][13] This selectivity is the lynchpin of a successful one-pot reductive amination.

Reductive_Amination_Mechanism cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Ketone 4-Phenoxyphenyl Ketone (R-C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R'-NH2) Hemiaminal->Ketone - Amine Imine Imine/Iminium Ion (R-C=N+-R') Hemiaminal->Imine - H₂O (Acid Catalyzed) Imine->Hemiaminal + H₂O H2O H₂O Imine_ref Imine/Iminium Ion ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product Final Amine Product Imine_ref->Product + [H⁻]

Caption: General mechanism of reductive amination.

Pillar 2: Comparative Analysis of Leading Methodologies

The choice of reducing agent dictates the reaction conditions, selectivity, and safety profile. For 4-phenoxyphenyl ketone derivatives, three main strategies are prevalent, each with distinct advantages and limitations.

Methodology Reducing Agent Typical Solvents Pros Cons/Limitations Safety Considerations
STAB Reduction Sodium Triacetoxyborohydride (NaBH(OAc)₃)[14]DCE, THF, DCM[15]Mild, highly selective for imines over ketones[16][17], tolerates many functional groups[18], excellent for one-pot reactions.[14]Water-sensitive[15], less compatible with protic solvents like methanol.Relatively safe to handle, non-toxic byproducts.
Cyanoborohydride Reduction Sodium Cyanoborohydride (NaBH₃CN)[19]Methanol, EthanolEffective and historically common. Works well under controlled pH (6-8).[19]Highly toxic [19], can generate HCN gas, especially under acidic workup.[20] Reduction of ketones can occur at lower pH.[19]Extreme caution required. Use in a well-ventilated fume hood. Workup must be carefully managed to avoid acidification and cyanide release.[21]
Catalytic Hydrogenation H₂ gas or Transfer Hydrogenation (e.g., Ammonium Formate)[1]Ethanol, Methanol"Green" methodology with water as the primary byproduct, economical and scalable.[19]Requires specialized equipment (hydrogenator). Catalyst can sometimes reduce other functional groups. Potential for catalyst poisoning.Flammable H₂ gas requires careful handling. Pd/C can be pyrophoric.

Pillar 3: Verifiable Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step instructions for the reductive amination of a representative 4-phenoxyphenyl ketone.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for general use due to its high selectivity, operational simplicity, and superior safety profile.[16][17][22]

Materials:

  • 4-Phenoxyacetophenone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[14]

  • 1,2-Dichloroethane (DCE), anhydrous[23]

  • Acetic Acid (optional, 0.5-1.0 eq for sluggish reactions)[18]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, TLC setup.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-phenoxyacetophenone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.

  • Amine Addition: Add benzylamine (1.1 eq) to the stirred solution. If the ketone is particularly hindered or the amine is a weak nucleophile, add glacial acetic acid (0.5 eq) to catalyze imine formation.[14] Stir the mixture for 20-30 minutes at room temperature.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting ketone. Reactions are typically complete within 2-24 hours.[16]

  • Work-up & Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-1-(4-phenoxyphenyl)ethanamine.

STAB_Protocol_Workflow start Start setup 1. Dissolve Ketone in anhydrous DCE start->setup add_amine 2. Add Amine & optional Acetic Acid setup->add_amine stir1 Stir 20-30 min add_amine->stir1 add_stab 3. Add STAB portion-wise stir1->add_stab monitor 4. Stir & Monitor by TLC (2-24h) add_stab->monitor quench 5. Quench with sat. NaHCO₃ monitor->quench extract 6. Extract & Wash (H₂O, Brine) quench->extract dry 7. Dry (MgSO₄) & Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify end Pure Product purify->end

Sources

Application Note: Optimization of N-Protection Strategies for 2-Amino-2-(4-phenoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemo-selective N-protection of 2-Amino-2-(4-phenoxyphenyl)ethanol , a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. The presence of both a primary amine and a primary alcohol necessitates precise reaction control to prevent competitive O-acylation. This guide provides validated protocols for Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protection, emphasizing reagent selection (e.g., Fmoc-OSu vs. Fmoc-Cl) and solvent systems that maximize yield (>90%) while minimizing racemization and side-product formation.

Substrate Profile & Strategic Analysis

Molecule Characteristics
  • Substrate: 2-Amino-2-(4-phenoxyphenyl)ethanol

  • Core Scaffold: 4-Phenoxy-substituted Phenylglycinol

  • Reactive Sites:

    • Primary Amine (

      
      ):  Highly nucleophilic, target for protection.[1]
      
    • Primary Alcohol (

      
      ):  Nucleophilic, potential site for side reactions (O-acylation).
      
    • Benzylic Position: Susceptible to racemization under harsh basic conditions or high heat.

Chemo-selectivity Challenge

The primary challenge is differentiating between the amine and the alcohol. While amines are generally more nucleophilic, the use of hyper-active acylating agents (like acid chlorides) or nucleophilic catalysts (like DMAP) can lead to O-acylation or N,O-di-protection .

StrategyReagentSelectivity (N vs O)StabilityRecommended For
Boc

High (Kinetic control)Acid LabileEarly-stage synthesis; base-sensitive routes.
Fmoc Fmoc-OSuHigh (Leaving group dependent)Base LabileSolid-phase synthesis (SPPS); acid-sensitive routes.[2]
Cbz Cbz-ClModerate (Requires temp control)HydrogenolysisLate-stage intermediates requiring robust stability.

Protocol A: N-Boc Protection (Standard)

Objective: Selective formation of the carbamate without touching the free alcohol.

Reaction Mechanism & Logic

We utilize Di-tert-butyl dicarbonate (


) .[3][4][5] The reaction is kinetically controlled. The amine reacts significantly faster than the alcohol.
  • Critical Control: Do NOT use DMAP (4-Dimethylaminopyridine). DMAP catalyzes the acylation of alcohols. Without it, the reaction is highly N-selective.

  • Base Selection: Use mild inorganic bases (

    
    ) or non-nucleophilic organic bases (TEA) to neutralize the liberated proton without promoting O-attack.
    
Step-by-Step Methodology

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 1.1 equiv
    
  • Base: Triethylamine (TEA) (1.2 equiv) OR

    
     (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Procedure:

  • Dissolution: Dissolve 2-Amino-2-(4-phenoxyphenyl)ethanol (10 mmol) in DCM (50 mL).

    • Note: If solubility is poor, switch to THF/Water (1:1).

  • Addition: Cool the solution to 0°C (ice bath). Add TEA (12 mmol) followed by the slow addition of

    
     (11 mmol) dissolved in a minimal amount of solvent.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Check TLC (Target

      
       usually higher than starting material) or LCMS.
      
  • Quench: Add dilute Citric Acid (10% aq) or

    
     solution.
    
    • Why: Acidic wash removes unreacted amine and neutralizes TEA.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/Ethyl Acetate if necessary.

Protocol B: N-Fmoc Protection (Alternative)

Objective: Introduction of orthogonal protection suitable for solid-phase synthesis.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl[2][6]
  • Fmoc-Cl (Avoid): Highly reactive acid chloride. Often leads to significant O-acylation and formation of dipeptides/oligomers.

  • Fmoc-OSu (Recommended): N-(9-Fluorenylmethoxycarbonyloxy)succinimide.[2] The N-hydroxysuccinimide (NHS) leaving group is less reactive than chloride, providing superior selectivity for the amine over the alcohol [1].

Step-by-Step Methodology

Reagents:

  • Substrate: 1.0 equiv

  • Fmoc-OSu: 1.05 equiv

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1)

Procedure:

  • Preparation: Dissolve the amino alcohol (10 mmol) and

    
     (15 mmol) in Water (25 mL). Add Acetone or Dioxane (25 mL) to solubilize the organic components.
    
  • Addition: Cool to 0°C. Add Fmoc-OSu (10.5 mmol) slowly as a solid or solution in Acetone/Dioxane.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature overnight.

    • Mechanism: The amine attacks the carbonyl of Fmoc-OSu; NHS is the leaving group.

  • Workup: Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (keep bath

    
     to prevent thermal degradation).
    
  • Acidification: Carefully acidify the remaining aqueous suspension to pH 2–3 using 1N HCl.

    • Observation: The product usually precipitates as a white solid.

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash with water to remove NHS byproduct.

Visualization of Workflows

Reaction Selectivity Pathway

The following diagram illustrates the kinetic competition between N-attack and O-attack and the role of reagent selection.

ReactionPathways Start 2-Amino-2-(4-phenoxyphenyl)ethanol ReagentBoc Boc2O (No DMAP) Start->ReagentBoc ReagentFmoc Fmoc-OSu Start->ReagentFmoc ReagentFmocCl Fmoc-Cl (Aggressive) Start->ReagentFmocCl InterN N-Attack (Kinetic Favored) ReagentBoc->InterN Fast InterO O-Attack (Side Reaction) ReagentBoc->InterO Slow (w/o DMAP) ReagentFmoc->InterN Selective ReagentFmoc->InterO Minimal ReagentFmocCl->InterN ReagentFmocCl->InterO Significant Risk ProdN N-Protected Product (Desired) InterN->ProdN ProdNO N,O-Di-Protected (Impurity) InterO->ProdNO ProdN->ProdNO Excess Reagent/DMAP

Figure 1: Kinetic pathways for N- vs O-protection. Note the high risk of side products with Fmoc-Cl compared to Fmoc-OSu.

Process Workflow (Boc Strategy)

BocWorkflow Step1 Dissolve Substrate Solvent: DCM or THF/H2O Step2 Add Base (TEA/NaHCO3) Cool to 0°C Step1->Step2 Step3 Add Boc2O (1.1 eq) Slow Addition Step2->Step3 Step4 Reaction (RT, 4-6h) Monitor via TLC Step3->Step4 Decision Complete? Step4->Decision Decision->Step4 No (Add time/reagent) Step5 Quench (Dilute Citric Acid) Remove excess amine Decision->Step5 Yes Step6 Phase Separation Dry Organic Layer Step5->Step6 Step7 Concentrate & Crystallize Step6->Step7

Figure 2: Operational workflow for N-Boc protection ensuring removal of base and unreacted amine.

Troubleshooting & Quality Control

Common Issues
  • O-Acylation (Side Product):

    • Cause: Use of DMAP, excess base, or high temperatures.

    • Fix: Treat the crude mixture with

      
       or 
      
      
      
      in Methanol/Water. The ester (O-Boc/O-Fmoc) hydrolyzes much faster than the carbamate (N-Boc/N-Fmoc), restoring the alcohol [2].
  • Racemization:

    • Cause: High temperatures or strong bases pulling the benzylic proton.

    • Fix: Maintain temperature

      
      . Use 
      
      
      
      instead of TEA if racemization is observed.
Analytical Checkpoints
  • 
     NMR:  Look for the disappearance of the 
    
    
    
    -
    
    
    proton coupling (if visible) and the appearance of the Boc singlet (
    
    
    ppm) or Fmoc aromatic signals. The
    
    
    -
    
    
    proton signal should shift downfield due to the carbamate electron withdrawal.
  • TLC: Amino alcohols are polar/streaky. The N-protected product will be significantly less polar and run higher in EtOAc/Hexane systems.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[5] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[5] Organic Letters, 8(15), 3259-3262. (Demonstrates selectivity in aqueous media).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Phenoxyphenyl Cyanohydrin Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reduction of 4-phenoxyphenyl cyanohydrins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve the yield and purity of your target molecule, 2-amino-2-(4-phenoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-phenoxyphenyl cyanohydrin?

A1: The primary methods involve the transformation of the nitrile (C≡N) group into a primary amine (-CH₂NH₂). The most prevalent and effective approaches include:

  • Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, Diethyl Ether) is a common and effective method.[1][2][3]

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[4] It is often considered a more economical and scalable option for industrial applications.

  • Borane-Based Reduction: Reagents like Diborane (B₂H₆) or its stable complex with THF (BH₃·THF) are excellent for reducing nitriles and have been shown to be effective for converting cyanohydrins to amino-alcohols under mild conditions.[5]

  • Catalyzed Sodium Borohydride Reduction: Sodium borohydride (NaBH₄) alone is generally ineffective at reducing nitriles.[6] However, its reactivity can be enhanced by the addition of a catalyst, such as cobalt(II) chloride (CoCl₂) or iron(III) chloride (FeCl₃), providing a milder alternative to LiAlH₄.[6][7]

Q2: I'm struggling with low yields. What are the primary culprits in this specific reduction?

A2: Low yields in the reduction of 4-phenoxyphenyl cyanohydrin often stem from three main areas:

  • Starting Material Instability: Cyanohydrins exist in equilibrium with their corresponding aldehyde (4-phenoxybenzaldehyde) and hydrogen cyanide.[8] This equilibrium can shift backward, especially in the presence of heat or basic conditions, causing your starting material to decompose before it can be reduced.[8][9]

  • Side Reactions During Reduction: The primary challenge, particularly with catalytic hydrogenation, is the formation of secondary and tertiary amines. This occurs when the intermediate imine is attacked by the already-formed primary amine product instead of another hydrogen molecule.[4]

  • Suboptimal Reaction Conditions or Workup: Incomplete reactions due to insufficient reducing agent or time, as well as product loss during aqueous workup and extraction, are common practical issues. For LiAlH₄ reductions, improper quenching and hydrolysis can lead to the formation of emulsions or insoluble metal salts that trap the product.[3]

Q3: How do I choose the best reducing agent for my application?

A3: The choice depends on your scale, available equipment, and the presence of other functional groups in your molecule.

  • For Lab-Scale Synthesis & High Reactivity: LiAlH₄ is often the go-to reagent. It is highly effective and the reaction is typically fast.[3] However, it requires strict anhydrous conditions and careful handling.

  • For Scalability & Greener Chemistry: Catalytic hydrogenation is superior. It avoids pyrophoric reagents and generates less waste. However, it requires specialized high-pressure equipment and careful optimization to suppress the formation of secondary amine byproducts.[4]

  • For Mild Conditions & Functional Group Tolerance: A catalyzed NaBH₄ system or a borane reagent may be ideal if your molecule contains other reducible functional groups that you wish to preserve.[5][6]

Data-Driven Reagent Comparison

To aid in your decision-making, the following table summarizes the key characteristics of the most common reducing agents.

Reducing Agent SystemProsConsTypical Conditions
LiAlH₄ High reactivity, fast reaction times, generally good yields.[2]Requires strict anhydrous conditions, pyrophoric, difficult workup.[3]Anhydrous THF or Et₂O, 0°C to reflux.
Catalytic Hydrogenation (e.g., Raney Ni, H₂) Economical, scalable, "greener" process.Can form secondary/tertiary amines, requires pressure equipment.[4]H₂ (50-100 psi), Methanol/Ethanol, often with NH₃ additive.
NaBH₄ / CoCl₂ Milder than LiAlH₄, easier to handle, ambient conditions.[6]Can be lower yielding, requires stoichiometric excess of reagents.Alcoholic solvents (e.g., Methanol), room temperature.[6]
BH₃·THF High selectivity, mild conditions, good functional group tolerance.[5]Reagent can be expensive, requires careful handling.Anhydrous THF, 0°C to reflux.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of 2-amino-2-(4-phenoxyphenyl)ethanol

This is the most common issue. The key is to determine if the starting material is being consumed and if so, where it is going.

dot

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Is Starting Material (SM) Present? Start->Check_SM SM_Present Yes, Significant SM Remains Check_SM->SM_Present Yes SM_Absent No, SM is Consumed Check_SM->SM_Absent No Cause_Reagent Cause: Inactive/Degraded Reducing Agent SM_Present->Cause_Reagent Cause_Conditions Cause: Insufficient Stoichiometry or Reaction Time/Temp SM_Present->Cause_Conditions Cause_SM_Decomp Cause: SM Decomposed Prior to Reduction SM_Present->Cause_SM_Decomp Cause_Side_Products Cause: Conversion to Undesired Side Products SM_Absent->Cause_Side_Products Cause_Workup_Loss Cause: Product Lost During Workup/Extraction SM_Absent->Cause_Workup_Loss Solution_Reagent Solution: 1. Use a fresh bottle or titrate LiAlH₄/BH₃ solution. 2. Ensure catalyst for hydrogenation is active. Cause_Reagent->Solution_Reagent Solution_Conditions Solution: 1. Increase equivalents of reducing agent (e.g., 2-3 eq for LiAlH₄). 2. Increase reaction time and/or temperature. Cause_Conditions->Solution_Conditions Solution_SM_Decomp Solution: 1. Ensure cyanohydrin is stabilized (pH 4-5) before use. 2. Add cyanohydrin slowly to pre-heated/cooled reductant solution. Cause_SM_Decomp->Solution_SM_Decomp Solution_Side_Products Solution: 1. For hydrogenation, add NH₃ to suppress secondary amine formation. 2. Lower reaction temperature to improve selectivity. Cause_Side_Products->Solution_Side_Products Solution_Workup_Loss Solution: 1. Adjust pH of aqueous layer to ensure amine is in free-base form for extraction. 2. Use continuous extraction for water-soluble products. Cause_Workup_Loss->Solution_Workup_Loss

Caption: A workflow for troubleshooting low product yield.

Possible Cause A: Starting Cyanohydrin is Decomposing

  • Why it Happens: The formation of cyanohydrin is reversible. Under neutral or basic conditions, and especially with heat, 4-phenoxyphenyl cyanohydrin can readily revert to 4-phenoxybenzaldehyde.[8] If you observe the aldehyde spot/peak in your crude analysis, this is a likely cause.

  • Solution:

    • Stabilize the Starting Material: Ensure your stored cyanohydrin is kept under slightly acidic conditions (pH 4-5), which can be achieved by adding a trace amount of a non-volatile acid like citric or phosphoric acid.[8]

    • Control Addition: Instead of mixing all reagents at the start, consider adding the cyanohydrin solution slowly to the reducing agent mixture. This ensures the cyanohydrin is reduced immediately upon entering the reactive environment.

Possible Cause B: Inactive Reducing Agent or Incomplete Reaction

  • Why it Happens: Hydride reagents like LiAlH₄ and BH₃ are sensitive to moisture and can degrade over time.[3] Catalysts for hydrogenation can also lose activity. An incomplete reaction will leave significant starting material.

  • Solution:

    • Use Fresh Reagents: Always use freshly opened containers of hydride reagents or solutions that have been recently titrated to determine their exact molarity.

    • Optimize Stoichiometry and Conditions: For LiAlH₄ reductions of nitriles, a stoichiometric excess (e.g., 2-3 equivalents) is often required to drive the reaction to completion. Consider increasing the reaction time or temperature moderately if a trial run shows incomplete conversion.

Problem 2: Formation of Significant Side Products
  • Why it Happens (Catalytic Hydrogenation): The most common side products are secondary amines, formed via the mechanism shown below. The intermediate imine can be attacked by the desired primary amine product.[4]

  • Solution:

    • Add an Imine Scavenger: The most effective strategy is to perform the hydrogenation in a solution containing ammonia (often as a 7N solution in methanol). Ammonia is present in vast excess and competes with the product for the imine intermediate, strongly favoring the formation of the primary amine.[4]

    • Optimize Catalyst and Conditions: Raney Nickel is often cited as a good catalyst for selective primary amine production.[4] Lowering the hydrogen pressure and temperature can sometimes reduce the rate of side reactions.

dot

Reaction_Pathway Cyanohydrin 4-Phenoxyphenyl Cyanohydrin Imine Intermediate Imine Cyanohydrin->Imine + [H] Product 2-Amino-2-(4-phenoxyphenyl)ethanol (Primary Amine - Desired) Imine->Product + [H] SideProduct Secondary Amine (Side Product) Imine->SideProduct + Product Amine - NH₃

Caption: General reduction pathway and side-product formation.

Recommended Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Causality: This protocol uses a powerful, non-selective hydride donor to ensure complete conversion of the nitrile. The inverse addition (adding reagent to substrate) is avoided to ensure the nitrile is always exposed to an excess of hydride, pushing the reaction forward and minimizing intermediates.[3]

  • Apparatus Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0°C using an ice bath.

  • Substrate Addition: Dissolve 4-phenoxyphenyl cyanohydrin (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the cyanohydrin solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

Causality: This protocol uses a heterogeneous catalyst and hydrogen gas. The addition of ammonia is critical to competitively inhibit the reaction of the intermediate imine with the amine product, thereby maximizing the yield of the desired primary amine.[4]

  • Apparatus Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-phenoxyphenyl cyanohydrin (1.0 equivalent) and a solvent of 7N ammonia in methanol.

  • Catalyst Addition: Under a stream of inert gas, carefully add Raney Nickel (approx. 10-20% by weight, as a slurry in water or ethanol).

  • Reaction: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous stirring or shaking. Heat the reaction to 40-50°C.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric upon exposure to air when dry. Keep the filter cake wet.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization or chromatography to yield the pure 2-amino-2-(4-phenoxyphenyl)ethanol.

By understanding the underlying chemical principles and systematically troubleshooting, you can overcome the common challenges associated with the reduction of 4-phenoxyphenyl cyanohydrin and achieve consistently high yields of your desired product.

References

  • Nitrile reduction - Wikipedia. [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Diisopropylaminoborane [BH2N(iPr)2] in the presence of a catalytic amount of lithium borohydride (LiBH4) reduces a large variety of aliphatic and aromatic nitriles in excellent yields. J. Org. Chem., 74, 1964-1970. [Link]

  • Satoh, T., et al. (1969). The combination of sodium borohydride with cobalt, nickel, copper and rhodium halides has been employed to reduce functional groups such as nitriles, amides and olefins which are inert to the sodium borohydride alone. Tet. Lett. 455.
  • Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. CNKI. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

  • Simple trick for Reduction of cynide with LiAlH4 important for NEET JEE BITSAT EAMCET MCAT CBSE ICS. YouTube. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford, Department of Chemistry. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactions of Carbonyl Compounds: Hydrogen Cyanide Addition and Hydride Reduction. Filo. [Link]

  • A simple and mild method for reducing cyanohydrins to amino-alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Amino-2-(4-phenoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-PHEN-OX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry & Formulation Last Updated: March 5, 2026

Executive Summary: The "Brick Dust" Paradox

Welcome to the technical support hub for 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate .

If you are accessing this guide, you are likely encountering a common paradox in drug development: the very properties that make this salt excellent for purification (high crystallinity, high melting point, stability) make it a nightmare for downstream applications like biological assays or formulation.

This compound is a critical intermediate, structurally related to the synthesis of


-adrenergic agonists like Mirabegron  [1, 2]. The oxalate salt form is typically employed to isolate the chiral amine (often the (R)-enantiomer) because it forms a tight, stable crystal lattice that rejects impurities. However, the lipophilic 4-phenoxyphenyl tail combined with the rigid oxalate counterion creates a "brick dust" molecule—highly insoluble in water and prone to "crashing out" in neutral buffers.

This guide provides validated protocols to overcome these solubility barriers without compromising the integrity of your experimental data.

Module 1: Troubleshooting Aqueous Solubility (Bioassays)

User Issue: "I prepared a stock in DMSO, but when I dilute it into PBS or cell culture media, the compound precipitates immediately."

The Mechanism: Kinetic vs. Thermodynamic Solubility

The oxalate salt dissociates in DMSO, but upon addition to an aqueous buffer (pH 7.4), two risks emerge:

  • The Hydrophobic Effect: The water structure forces the lipophilic phenoxyphenyl groups to aggregate.

  • Common Ion Effect: If your media contains calcium (e.g., DMEM), calcium oxalate can precipitate, destabilizing the drug concentration.

Protocol A: The "Solvent-Shift" Method (Standard)

Use this for standard IC50/EC50 assays where DMSO tolerance is < 1%.

  • Primary Stock: Dissolve the oxalate salt in 100% DMSO at 20 mM .

    • Note: Sonicate at 40°C for 10 minutes if visible particles remain. The oxalate salt requires energy to break the lattice.

  • Intermediate Dilution: Do not dilute directly into PBS. Instead, create a 10x working solution in 50% DMSO / 50% Water .

    • Why: This prevents the "shock" precipitation that occurs when a hydrophobic molecule hits a 100% aqueous wall.

  • Final Dosing: Spike the intermediate solution into your assay buffer.

    • Target: Final DMSO concentration should be 0.5% - 1.0%.

Protocol B: Cyclodextrin Complexation (High Stability)

Use this if protein binding or precipitation persists.

Reagents: Hydroxypropyl-


-cyclodextrin (HP-

-CD).
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS (pH 7.4).
    
  • Dissolve the oxalate salt in DMSO (Stock A).

  • Add Stock A to the Cyclodextrin solution with rapid vortexing.

  • Incubate at 37°C for 30 minutes with shaking.

    • Mechanism:[1][2][3][4] The lipophilic phenoxyphenyl ring enters the cyclodextrin cavity, shielding it from water while the polar amine/oxalate remains solvent-exposed.

Data Table: Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplicationRisk Factor
Water (Neutral) < 0.1 mg/mL (Poor)NoneHigh precipitation risk.
0.1 N HCl ModerateHPLC StandardsAcidic pH may hydrolyze sensitive groups over time.
DMSO > 40 mg/mL (Good)Stock SolutionsFreeze/thaw cycles can induce crystallization.
Methanol (Hot) HighRecrystallizationFlammability; not for bioassays.
PEG-400 / Water (30:70) ModerateAnimal Dosing (PO)High viscosity; potential excipient effects.

Module 2: Process Chemistry & Purification

User Issue: "I need to remove the oxalate counterion to perform a coupling reaction, or I need to recrystallize the salt to improve purity."

Workflow: Salt Breaking (Free-Basing)

Oxalate salts can interfere with nucleophilic substitutions or metal-catalyzed couplings. You must liberate the free amine.

Step-by-Step Protocol:

  • Suspension: Suspend the oxalate salt in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g). It will likely remain a slurry.

  • Basification: Add an equal volume of 1 M NaOH or Saturated NaHCO

    
     .
    
    • Critical Check: Verify the aqueous layer pH is > 10. The pKa of the amine is estimated at ~9.5; you must exceed this to ensure full deprotonation [3].

  • Extraction: Stir vigorously for 15 minutes. The solid will dissolve as the free base migrates into the organic layer and the sodium oxalate remains in the aqueous layer.

  • Separation: Separate layers. Wash the organic layer with brine.

  • Drying: Dry over MgSO

    
     and concentrate in vacuo.
    
Workflow: Recrystallization

If you are purifying the intermediate, do not use water.

  • Solvent: Methanol/Water (9:1) or Ethanol.[2][4][5][6]

  • Method: Dissolve at reflux (boiling). Cool slowly to room temperature, then to 4°C. The oxalate salt will crystallize out, leaving impurities in the mother liquor.

Module 3: The Disproportionation Trap

User Issue: "My LC-MS shows multiple peaks or inconsistent retention times after leaving the sample in the autosampler."

This is often due to Salt Disproportionation . In dilute solutions or specific pH environments, the salt equilibrium shifts.

Visualizing the Stability Pathway

SolubilityLogic Start Start: 2-Amino-2-(4-phenoxyphenyl)ethanol Oxalate SolventCheck Select Solvent System Start->SolventCheck Aqueous Aqueous Buffer (pH 7.4) SolventCheck->Aqueous Bioassay Organic DMSO or Methanol SolventCheck->Organic Stock/Synthesis Acidic Acidic Buffer (pH < 4) SolventCheck->Acidic HPLC/LCMS Disproportionation Risk: Disproportionation (pH > pKa of Amine) Aqueous->Disproportionation Precipitation Free Base Precipitates (Inaccurate Assay Data) Disproportionation->Precipitation Equilibrium Shift Stable Stable Solution (Dissociated Ions) Organic->Stable SolubleSalt Soluble Salt Species Acidic->SolubleSalt

Figure 1: Solubility Decision Tree illustrating the risk of disproportionation in neutral aqueous buffers compared to stable organic or acidic environments.

Explanation: The amine has a pKa


 9.0–9.5.
  • At pH 2 (HPLC Mobile Phase): The amine is fully protonated (

    
    ). The complex is stable and soluble.
    
  • At pH 7.4 (PBS): You are approaching the pKa. While some amine remains protonated, the equilibrium drives the formation of the neutral free base. Since the free base is highly lipophilic (LogP > 2.5), it precipitates, causing the "disappearance" of your compound in the assay [4].

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks for long-term storage? A: Yes, but store at -20°C. Avoid repeated freeze-thaw cycles as this can induce the formation of large, hard-to-dissolve crystal polymorphs. Use single-use aliquots.

Q: Why does my solution turn cloudy when I add Calcium Chloride? A: You are precipitating Calcium Oxalate , which is extremely insoluble (


). If your assay requires Calcium (e.g., GPCR calcium flux assays), you must  convert the oxalate salt to a Hydrochloride (HCl) salt or free base before the assay.

Q: How do I convert the Oxalate to HCl? A: Perform the "Free-Basing" protocol (Module 2) to isolate the free amine. Then, dissolve the free amine in Ethanol and add 1.1 equivalents of HCl (in Dioxane or Ether). Evaporate to dryness to yield the HCl salt, which is generally more water-soluble and calcium-compatible.

Q: Is this compound light sensitive? A: Phenoxyphenyl ethers can be susceptible to slow photo-oxidation. It is Best Practice to store the solid and solutions in amber vials or wrapped in foil.

References

  • Takeda Pharmaceutical Co Ltd. (2002). Acetic acid derivative and medicinal use thereof. U.S. Patent No. 6,346,532. (Describes the synthesis of Mirabegron and related phenoxyphenyl ethanolamine intermediates). Link

  • PubChem. (n.d.).[3] Mirabegron - Compound Summary.[4] National Library of Medicine. (Provides physicochemical properties of the structural analog). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. (Authoritative review on pKa, salt selection, and disproportionation mechanisms). Link

  • Gupta, D., & Bhatia, D. (2013). Solubility enhancement of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(11), 4145. Link

Sources

Minimizing racemization during workup of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Racemization During Workup of Chiral Amino Alcohols

Executive Summary: The Thermodynamics of Loss

Racemization in chiral amino alcohols is rarely a random event; it is a thermodynamically driven process often catalyzed by the very steps intended to purify the compound. Unlike simple amino acids, amino alcohols possess a 1,2-relationship between the amine and hydroxyl groups, making them uniquely susceptible to oxazolidine formation and proton exchange mechanisms.

This guide moves beyond standard textbook advice. We focus on the "hidden" racemization events that occur after the reaction is complete—during quenching, extraction, and chromatography.

Visualizing the Threat: Mechanisms of Racemization

To prevent racemization, one must understand the pathway. The diagram below illustrates the two primary failure modes: Direct Enolization (base-catalyzed) and Oxazolidine Formation (aldehyde-mediated).

RacemizationPathways cluster_legend Pathway Legend Start Chiral Amino Alcohol (S-Enantiomer) Enolate Planar Enolate Intermediate Start->Enolate Proton Abstraction (-H+) Oxazolidine Oxazolidine Intermediate Start->Oxazolidine Cyclization Base Strong Base / Heat Base->Enolate Aldehyde Aldehyde Impurity (R-CHO) Aldehyde->Oxazolidine Racemic Racemic Mixture (R/S) Enolate->Racemic Reprotonation (+H+) Oxazolidine->Racemic Ring Opening (Inversion) key1 Red: Base-Catalyzed (High pH) key2 Yellow: Impurity-Driven (Aldehydes)

Figure 1: Mechanistic pathways leading to optical purity loss. Note that oxazolidine formation can occur even under neutral conditions if aldehyde impurities are present.

Troubleshooting Guide (Q&A)

Issue 1: "My optical rotation dropped significantly after quenching my LiAlH4 reduction."

Diagnosis: Thermal and pH shock during the quench. The Science: The standard "Fieser" workup (


 g LiAlH



mL H

O


mL 15% NaOH


mL H

O) introduces a localized spike in both temperature (exothermic hydrolysis) and pH (15% NaOH is pH >14). For amino alcohols with sensitive

-protons (e.g., phenylglycinol derivatives), this transient basicity is sufficient to deprotonate the

-carbon.

Corrective Protocol: Switch to Rochelle’s Salt. Sodium potassium tartrate (Rochelle's salt) acts as a chelating agent for aluminum salts, solubilizing them without requiring strong base.[1][2]

  • Step 1: Dilute reaction mixture with wet ether or THF at 0°C.

  • Step 2: Slowly add a saturated aqueous solution of Rochelle’s salt (approx. 20 mL per gram of hydride).

  • Step 3: Stir vigorously at room temperature for 1-2 hours until two clear layers form.

  • Step 4: Separate layers. The aqueous layer will contain the aluminum tartrate complex (pH ~7-8), preserving the chiral center.

Issue 2: "I lost enantiomeric excess (ee) after silica gel chromatography."

Diagnosis: Self-Disproportionation of Enantiomers (SDE) or Silica Acidity. The Science: This is a critical, often overlooked phenomenon.[3]

  • SDE: On achiral stationary phases (like silica), enantiomers can form transient homo-chiral (R-R, S-S) and hetero-chiral (R-S) aggregates. These aggregates have different polarities and elute at slightly different rates. If you cut your fractions too "tightly" (discarding the tails or fronts), you may inadvertently enrich the racemate or the enantiomer, altering the bulk ee [1].

  • Acidity: Silica gel is slightly acidic. This can catalyze ring closure to oxazolines if any carbonyl impurities are present in the solvent (e.g., acetone, ethyl acetate).

Corrective Protocol:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et

    
    N) in hexanes before loading. This neutralizes acidic sites.
    
  • Collect All Fractions: When purifying chiral scalemates, collect 100% of the peak. Do not fractionate the peak unless you are specifically attempting SDE purification.

  • Avoid Acetone: Never use acetone or ethyl acetate if your amino alcohol is prone to oxazolidine formation; use MeOH/DCM or Isopropanol/Hexanes.

Issue 3: "My product racemizes when I concentrate it on the rotavap."

Diagnosis: Solvent-assisted thermal racemization. The Science: Polar aprotic solvents (DMF, DMSO) are notorious for facilitating racemization because they solvate cations well but leave anions (like the transient enolate) "naked" and highly reactive. Heating a basic solution in DMF is a perfect recipe for racemization.

Corrective Protocol:

  • Water is your friend: Surprisingly, water often suppresses racemization compared to organic solvents because it solvates the basic species and buffers the transition state [2].

  • Azeotropic Removal: If you must use high-boiling solvents, remove them via lyophilization (freeze-drying) or azeotropic distillation with heptane at lower temperatures, rather than high-heat vacuum distillation.

Comparative Data: Quenching Methods

The choice of quenching method has the highest impact on optical purity during the workup of hydride reductions.

MethodReagentspH SpikeExotherm RiskRacemization RiskRecommended For
Fieser H

O / 15% NaOH
High (>14)HighHigh Achiral substrates only
Acidic Dilute HCl / H

SO

Low (<1)ModerateLow *Acid-stable products
Rochelle's Na-K Tartrate (sat.)Neutral (~7-8)LowMinimal Sensitive Chiral Amino Alcohols
Glauber's Na

SO

•10H

O
NeutralLowMinimal Small scale / volatile products

*Note: Acidic quenches are low risk for enolization but high risk if the amino alcohol has acid-labile protecting groups (e.g., Boc).

Optimized Workflow: The "Safe-Path" Protocol

This workflow is designed to minimize thermal and chemical stress on the chiral center.

WorkupWorkflow Reaction Reaction Complete (e.g., LiAlH4 Reduction) Cool Cool to -10°C to 0°C Reaction->Cool Quench Quench: Sat. Rochelle's Salt (Avoid NaOH) Cool->Quench Slow Addition Extract Extraction: Use DCM or Et2O (Avoid prolonged contact) Quench->Extract Phase Separation Wash Wash: Brine (Neutral pH) Extract->Wash Dry Dry: Na2SO4 (Avoid K2CO3 - too basic) Wash->Dry Conc Concentrate: < 40°C Bath Temp Dry->Conc Purify Purification: Check for SDE Neutralize Silica Conc->Purify

Figure 2: Optimized "Safe-Path" workup protocol for chiral amino alcohols.

References

  • Soloshonok, V. A., et al. (2012). Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purifications. Chemical Society Reviews.

  • Shiraiwa, T., et al. (2002). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1.

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text regarding Rochelle's salt workup).
  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. 4

Sources

Technical Support Center: Crystallization of 2-Amino-2-(4-phenoxyphenyl)ethanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the salt formation, chiral resolution, and crystallization workflows for 2-Amino-2-(4-phenoxyphenyl)ethanol .

By addressing thermodynamic barriers, kinetic controls, and phase behaviors, this guide provides actionable, self-validating protocols to overcome common bottlenecks such as liquid-liquid phase separation (LLPS) and poor enantiomeric excess.

Part 1: Frequently Asked Questions (Troubleshooting & Theory)

Q1: Why is my 2-Amino-2-(4-phenoxyphenyl)ethanol salt "oiling out" instead of forming crystals?

Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), a kinetic phenomenon where the supersaturated system minimizes its free energy by separating into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase, rather than forming a rigid crystal lattice[1].

The Causality: Oiling out occurs when the integration of solute molecules into a crystal lattice is kinetically hindered, or when the system is subjected to a rapid cooling rate that forces the concentration to cross the binodal curve (miscibility gap) before spontaneous nucleation can occur[2]. From a Gibbsian surface thermodynamics perspective, the energy barrier for droplet formation is lower than that for crystal nucleation, making LLPS the path of least resistance under high supersaturation[3].

The Solution: You must operate strictly within the Metastable Zone Width (MSZW) —the region where the solution is supersaturated but kinetically stable against spontaneous nucleation[4]. By introducing seed crystals within the MSZW, you provide a pre-existing surface that bypasses the nucleation energy barrier, forcing the solute to integrate directly into the solid phase and avoiding the LLPS boundary[5].

Q2: How do I select the optimal counterion for stable salt formation?

Answer: Counterion selection is governed by the


 rule. For robust, thermodynamically stable salt formation, the difference between the 

of the conjugate acid of the base and the

of the counterion acid should be greater than 3 (

).

2-Amino-2-(4-phenoxyphenyl)ethanol contains a primary aliphatic amine with an estimated


 of ~8.8 to 9.2. Therefore, you require an acid with a 

. Stronger acids like oxalic acid (

) have been historically proven to form highly stable, crystalline salts with this specific intermediate (e.g., CAS 1177277-27-8)[6].
Q3: How can I improve the chiral resolution of this racemic amino alcohol?

Answer: Because 2-Amino-2-(4-phenoxyphenyl)ethanol possesses a chiral center at the C2 position, classical chiral resolution via diastereomeric salt crystallization is the most scalable approach. By reacting the racemate with an enantiopure chiral resolving agent (such as (S)-mandelic acid or L-tartaric acid), you generate a pair of diastereomeric salts[7].

Unlike enantiomers, diastereomers possess distinct physical properties, including different solubilities. The success of this process relies on identifying a solvent system where the solubility difference between the (R,S)-salt and the (S,S)-salt is maximized, allowing the less soluble diastereomer to selectively precipitate under thermodynamic control[8].

Part 2: Data Presentation & System Parameters

Table 1: Counterion Selection & pKa Analysis

Summary of optimal counterions for 2-Amino-2-(4-phenoxyphenyl)ethanol based on thermodynamic stability.

Counterion Acid


(Est.)
Crystallization PropensityCommon Application
Oxalic Acid 1.25~7.6ExcellentStandard isolation (CAS 1177277-27-8)
Hydrochloric Acid -6.30>15.0Good (Prone to hygroscopicity)API final salt screening
(S)-Mandelic Acid 3.85~5.0Moderate to GoodChiral resolution (Diastereomeric)
L-Tartaric Acid 2.98~5.9GoodChiral resolution (Diastereomeric)
Table 2: Solvent Selection Matrix for Crystallization

Empirical solvent data for optimizing yield while mitigating LLPS risks.

Solvent SystemPolarity IndexSolubility Profile (Hot)LLPS (Oiling Out) RiskRecommended Use
Ethanol / Water HighVery HighHigh (if unseeded)Primary crystallization (Requires seeding)
Isopropanol (IPA) MediumModerateLow to ModerateCooling crystallization, Polymorph control
Acetone MediumHighLowDiastereomeric salt formation
Ethyl Acetate / Heptane LowLow to ModerateHigh (at high Heptane %)Anti-solvent crystallization

Part 3: Mandatory Visualization Workflows

LLPS_Troubleshooting Start High Supersaturation Generation CheckMSZW Is system within the Metastable Zone Width (MSZW)? Start->CheckMSZW Seed Add Seed Crystals (Kinetic Control) CheckMSZW->Seed Yes (Slow Cooling) Binodal Crosses Binodal Curve (Miscibility Gap) CheckMSZW->Binodal No (Rapid Quench) Crystal Controlled Nucleation & Crystal Growth Seed->Crystal LLPS Liquid-Liquid Phase Separation ('Oiling Out') Binodal->LLPS Recover Reheat to Dissolve, Adjust Cooling Rate LLPS->Recover Troubleshooting Recover->CheckMSZW

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).

Chiral_Resolution Racemate Racemic 2-Amino-2-(4-phenoxyphenyl)ethanol + Chiral Resolving Agent Diastereomers Diastereomeric Salt Mixture (R-Base•S-Acid) + (S-Base•S-Acid) Racemate->Diastereomers Crystallization Cooling Crystallization (Thermodynamic/Kinetic Control) Diastereomers->Crystallization Solid Solid Phase Less Soluble Diastereomer Crystallization->Solid Filtration Liquid Mother Liquor More Soluble Diastereomer Crystallization->Liquid Filtration Freebase Alkaline Cleavage (Freebasing) Solid->Freebase PureEnantiomer Enantiopure API Intermediate Freebase->PureEnantiomer

Chiral resolution workflow via diastereomeric salt crystallization.

Part 4: Experimental Protocols (Step-by-Step Methodologies)

Protocol A: Seeded Cooling Crystallization to Prevent Oiling Out

This protocol utilizes kinetic control to ensure the 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate salt crystallizes without entering the LLPS binodal region[9].

  • Dissolution: Suspend 1.0 equivalent of 2-Amino-2-(4-phenoxyphenyl)ethanol free base in 10 volumes of Isopropanol (IPA). Heat the reactor to 70°C under continuous agitation (300 rpm) until complete dissolution is achieved.

  • Salt Formation: Slowly charge 1.05 equivalents of anhydrous oxalic acid dissolved in 2 volumes of IPA over 30 minutes. Maintain the temperature at 70°C.

  • MSZW Profiling (Self-Validation): Monitor the solution using an in-situ Focused Beam Reflectance Measurement (FBRM) probe. The solution must remain clear (zero chord counts), confirming you are above the solubility curve.

  • Controlled Cooling & Seeding: Cool the reactor linearly to 55°C at a rate of 0.5°C/min. At 55°C (safely within the predetermined MSZW), charge 1-2 wt% of milled 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate seed crystals.

  • Desupersaturation Hold: Hold the temperature at 55°C for 60 minutes.

    • Validation Check: Extract a filtered aliquot. Analyze via HPLC to confirm the supernatant concentration has dropped by at least 30%, validating that crystal growth is consuming supersaturation, thereby eliminating the risk of LLPS.

  • Final Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter the resulting slurry, wash the cake with 2 volumes of cold IPA, and dry under vacuum at 45°C.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This methodology separates the enantiomers by exploiting the divergent solubility of their diastereomeric salts[10].

  • Reaction Setup: Dissolve 100 g of racemic 2-Amino-2-(4-phenoxyphenyl)ethanol in 800 mL of Acetone at 50°C.

  • Resolving Agent Addition: Add 0.5 equivalents of (S)-mandelic acid (or another optimized chiral acid) to the solution. The substoichiometric ratio prevents the more soluble diastereomer from co-precipitating[7].

  • Equilibration: Stir the mixture at 50°C for 2 hours to ensure complete diastereomeric salt formation.

  • Thermodynamic Crystallization: Cool the reactor to 20°C at a slow, linear rate of 0.1°C/min. The less soluble diastereomeric salt (e.g., (S)-base•(S)-acid) will selectively precipitate.

  • Filtration & Chiral Purity Check (Self-Validation): Filter the solid. Dissolve a 10 mg sample of the wet cake in methanol, freebase it with 1M NaOH, extract with ethyl acetate, and analyze the organic layer via Chiral HPLC. If the Enantiomeric Excess (ee) is < 95%, perform a secondary recrystallization from hot ethanol.

  • Freebasing: Suspend the enantiopure salt in a biphasic mixture of Ethyl Acetate and 1M aqueous NaOH. Stir vigorously until the solid completely dissolves. Separate the organic layer, wash with brine, dry over

    
    , and concentrate to yield the enantiopure free base.
    

References

1.[6] 2-Amino-2-(4-phenoxyphenyl)ethanol oxalic acid - ChemicalBook . ChemicalBook. 2.[4] Metastable Zone Width (MSZW) in Crystallization . Mettler Toledo. 3.[8] Chiral resolution . Wikipedia. 4.[1] Liquid-Liquid Phase Separation in Crystallization . Mettler Toledo. 5.[2] Oiling Out in Crystallization . Mettler Toledo. 6.[5] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation . MDPI. 7.[7] Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation . Advances in Engineering. 8.[10] Chiral resolution by diastereomeric salt crystallization . HKUST SPD. 9.[3] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis . ACS Langmuir. 10.[11] Characterizing the metastable zone width and solubility curve using lasentec FBRM and PVM . SciSpace. 11.[9] Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization . ACS Publications.

Sources

Preventing N-alkylation side reactions with 2-Amino-2-(4-phenoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific reactivity challenges associated with 2-Amino-2-(4-phenoxyphenyl)ethanol . This


-amino alcohol scaffold presents a classic "chemoselectivity competition" between the nucleophilic nitrogen and the hydroxyl oxygen, further complicated by the benzylic position of the amine.

Topic: Preventing N-Alkylation Side Reactions & Controlling Chemoselectivity

Executive Technical Overview

Molecule Profile: 2-Amino-2-(4-phenoxyphenyl)ethanol Core Challenge: The primary amine (-NH


) is significantly more nucleophilic than the primary alcohol (-OH). In the presence of electrophiles (alkyl halides, acyl chlorides), the nitrogen will react preferentially, leading to N-alkylation or N-acylation.
Critical Risk Factors: 
  • Over-Alkylation: Direct alkylation of the amine often results in a mixture of secondary, tertiary, and quaternary ammonium salts.[1]

  • Unwanted N-Alkylation during O-Functionalization: Attempts to modify the alcohol (ether synthesis) without protection will almost invariably alkylate the nitrogen first.

  • Aziridine Formation: Activation of the alcohol (e.g., mesylation, tosylation) can trigger intramolecular displacement by the adjacent amine, forming a reactive aziridine ring.

Troubleshooting Guide (Q&A)
Scenario A: Chemoselectivity (O-Alkylation Focus)

Q: I am trying to synthesize an ether at the hydroxyl position, but the alkyl group is attaching to the nitrogen. How do I prevent this?

A: You cannot rely on kinetic control or stoichiometry to favor O-alkylation over N-alkylation with this substrate. The amine is orders of magnitude more nucleophilic.

  • The Solution: You must employ a Protection-Deprotection Strategy .

  • Recommended Protocol:

    • Protect the Amine: Convert the free amine to a carbamate (Boc or Fmoc). Note: Avoid Cbz (benzyloxycarbonyl) if you plan to deprotect via hydrogenolysis, as the benzylic C-N bond in this specific scaffold is susceptible to cleavage under Pd/H

      
       conditions.
      
    • O-Alkylation: Treat the N-protected intermediate with a base (e.g., NaH) and your alkyl halide. The carbamate proton is much less acidic (pKa ~20-25) than the alcohol (pKa ~16-17), ensuring selective deprotonation of the oxygen.

    • Deprotect: Remove the Boc group with TFA/DCM or HCl/Dioxane.

Scenario B: Controlled N-Monoalkylation

Q: I want to add exactly one alkyl group to the amine. Direct alkylation with 1 equivalent of alkyl halide yields a mixture of starting material, mono-, and di-alkylated products. Why?

A: This is the "Polyalkylation Principle." As soon as a primary amine is alkylated to a secondary amine, it often becomes more nucleophilic (due to the inductive effect of the alkyl group), reacting faster with the remaining electrophile than the starting material.

  • The Solution: Switch to Reductive Amination .

  • Mechanism: Condense the amine with an aldehyde/ketone to form an imine, then reduce it in situ.[2] The imine formation is discrete, preventing over-alkylation.

  • Reagents: Use the corresponding aldehyde and a mild reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

Scenario C: Cyclization Side Reactions

Q: I attempted to convert the alcohol to a leaving group (Tosylate/Mesylate) for substitution, but I isolated a cyclic byproduct. What happened?

A: You likely formed an Aziridine .

  • The Cause: In

    
    -amino alcohols, the amine is located on the adjacent carbon. If you activate the oxygen (make it a good leaving group like -OMs), the nitrogen lone pair performs an intramolecular 
    
    
    
    attack (3-exo-tet cyclization), displacing the leaving group to form a 3-membered aziridine ring.
  • Prevention: You must protect the nitrogen (e.g., Boc-protection) before activating the alcohol. This removes the nucleophilicity of the nitrogen, preventing cyclization.

Visualizing the Reaction Pathways

The following diagram maps the consequences of different synthetic choices, highlighting the "Safe Zones" vs. "Risk Zones."

ReactionPathways Start 2-Amino-2-(4-phenoxyphenyl)ethanol (Starting Material) DirectAlk Direct Alkylation (R-X, Base) Start->DirectAlk Uncontrolled RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Start->RedAm Controlled N-Funct. Protect 1. N-Protection (Boc2O) Start->Protect Controlled O-Funct. Activate Activation of OH (MsCl/TsCl, no protection) Start->Activate Leaving Group Install Mix MIXTURE: Mono-N-alkyl (Minor) Di-N-alkyl (Major) Quaternary Salts DirectAlk->Mix MonoN Selective Mono-N-Alkylated Product RedAm->MonoN O_Alk 2. O-Alkylation (NaH, R-X) Protect->O_Alk Deprotect 3. Deprotection (TFA) O_Alk->Deprotect FinalO Selective O-Alkylated Product Deprotect->FinalO Aziridine Aziridine Formation (Intramolecular Side Rxn) Activate->Aziridine 3-exo-tet cyclization

Caption: Figure 1.[3] Reaction outcomes based on synthetic strategy. Green paths indicate controlled selectivity; Red paths indicate high risk of side reactions.

Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Via Boc Protection)

Use this when you need to retain the primary amine but modify the alcohol.

Step 1: N-Boc Protection

  • Dissolve 2-Amino-2-(4-phenoxyphenyl)ethanol (1.0 equiv) in DCM or THF.

  • Add Triethylamine (1.2 equiv).

  • Cool to 0°C and add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv) portion-wise.
    
  • Stir at RT for 2–4 hours. Monitor by TLC (amine spot will disappear; less polar carbamate appears).

  • Workup: Wash with 1M citric acid (to remove unreacted amine/base), then brine. Dry over Na

    
    SO
    
    
    
    and concentrate.

Step 2: O-Alkylation

  • Dissolve the N-Boc intermediate in anhydrous DMF or THF under inert atmosphere (N

    
    /Ar).
    
  • Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Caution: H

    
     gas evolution.
    
  • Stir for 15–30 mins to ensure alkoxide formation.

  • Add the Alkyl Halide (1.1–1.2 equiv) dropwise.

  • Allow to warm to RT and stir until completion (TLC/LCMS).

  • Quench: Carefully add water or saturated NH

    
    Cl. Extract with EtOAc.[2]
    

Step 3: N-Deprotection

  • Dissolve the O-alkylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20–50% v/v).

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO

    
     to obtain the free amine.
    
Protocol B: Selective Mono-N-Alkylation (Reductive Amination)

Use this to add a single alkyl group to the nitrogen without over-alkylation.

  • Imine Formation: Dissolve 2-Amino-2-(4-phenoxyphenyl)ethanol (1.0 equiv) and the appropriate Aldehyde (1.0–1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Drying (Optional but recommended): Add activated 4Å molecular sieves or MgSO

    
     to absorb water, driving imine formation. Stir for 1–2 hours.
    
  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4–1.5 equiv). Note: STAB is milder than NaBH

    
     and tolerates other functional groups better.
    
  • Acid Catalyst: If the reaction is sluggish, add 1 drop of Acetic Acid.

  • Stir at RT overnight.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[4] The product will be the secondary amine.[1][2]
    
Data Summary: Reactivity Comparison
Reactant / ConditionTarget SiteOutcome without ProtectionCorrect Strategy
Alkyl Halide (1 eq) NitrogenMixture (Mono/Di/Tri-alkylated)Reductive Amination (Aldehyde + STAB)
Alkyl Halide + NaH OxygenN-Alkylation (Major)N-Boc Protection

O-Alkylation
Sulfonyl Chloride (MsCl) OxygenAziridine Formation (Cyclization)N-Boc Protection

O-Mesylation
Carboxylic Acid + Coupling Agent NitrogenAmide (Clean reaction)No protection needed (Amine reacts faster than OH)
References
  • Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Chemoselectivity in Amino Alcohols: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, vol. 56, no. 17, 2000, pp. 2561-2576.

  • Aziridine Formation Risks: Sweeney, J. B. "Aziridines: Epoxides’ Ugly Cousins?" Chemical Society Reviews, vol. 31, 2002, pp. 247-258.

  • Protection Strategies: Greene, T. W., and Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard Reference for Boc/Cbz stability).

Sources

Technical Support Center: Metal Catalyst Removal from 2-Amino-2-(4-phenoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulties removing residual metal (typically Palladium, Platinum, or Copper) from 2-Amino-2-(4-phenoxyphenyl)ethanol . This molecule presents a specific "self-scavenging" challenge: the


-amino alcohol motif (

) acts as a bidentate ligand, forming a stable 5-membered chelate ring with transition metals. This intramolecular chelation often outcompetes standard washes or weak adsorbents.

This guide moves beyond generic advice, offering protocols specifically designed to break this chelate and sequester the metal to meet ICH Q3D Class 2B limits (<10 ppm for oral delivery).

Part 1: Initial Assessment & Diagnostics

Q: Why are standard aqueous washes (EDTA, Brine) failing to lower my Pd levels below 500 ppm?

A: The thermodynamics of chelation are working against you. The 2-Amino-2-(4-phenoxyphenyl)ethanol molecule forms a stable coordination complex with Pd(II). While EDTA is a strong chelator, its efficiency drops in organic solvents where your product is dissolved. Furthermore, if the metal exists as colloidal nanoparticles (


) rather than soluble ions (

), aqueous washes will have zero effect.

Diagnostic Step: Before selecting a removal method, determine the speciation of your metal impurity:

  • Take a 5 mL aliquot of your reaction mixture.

  • Filter through a 0.2 µm PTFE syringe filter.

  • Analyze the filtrate vs. the pre-filtered solution via ICP-MS.

    • Significant drop? The metal is colloidal/particulate. Solution: Activated Carbon or Celite filtration.[1]

    • No change? The metal is a soluble complex (likely chelated to your product). Solution: Functionalized Silica (Tier 2) or Salt Formation (Tier 4).

Q: What are the regulatory targets I must hit?

A: Under ICH Q3D (R2) guidelines, the limits depend on the route of administration. Since this molecule is likely a drug intermediate, you typically aim for the "Option 1" limits for the final Drug Substance.

ElementClassOral PDE (µ g/day )Concentration Limit (10g/day dose)Parenteral Limit (10g/day dose)
Palladium (Pd) 2B10010 ppm 1 ppm
Platinum (Pt) 2B10010 ppm 1 ppm
Copper (Cu) 33000300 ppm 30 ppm
Ruthenium (Ru) 2B10010 ppm 1 ppm

Ref: ICH Q3D Guideline for Elemental Impurities [1]

Part 2: Solid-Phase Scavenging (The Gold Standard)

For amino-alcohol intermediates, functionalized silica is the most reliable method because it introduces a ligand (Thiol/TMT) with a higher affinity for soft metals (Pd, Pt) than the hard nitrogen/oxygen donors in your product.

Q: Which scavenger functional group should I choose?

A: Do not use amine-based scavengers (e.g., WAX resins, amine-silica). Your product is an amine; adding more amine functional groups creates competition without a thermodynamic advantage.

Recommendation: Use Trimercaptotriazine (TMT) or Thiol (SH) functionalized silica.

  • Si-TMT: The tridentate nature of TMT forms an incredibly stable complex with Pd, often effective even at room temperature. It is the best choice for breaking the product-metal chelate.

  • Si-Thiol: A good general-purpose scavenger, but may require elevated temperatures (40-50°C) to reach equilibrium with chelated metals.

Q: How do I determine the correct loading?

A: Do not guess. Use the "4-Point Isotherm" screening protocol.

Experimental Protocol: Scavenger Screening

  • Prepare Stock: Dissolve 1g of crude 2-Amino-2-(4-phenoxyphenyl)ethanol in 10 mL of solvent (MeOH or THF recommended).

  • Aliquot: Distribute 2 mL into 4 distinct vials.

  • Dose: Add Si-TMT scavenger at different equivalents relative to the residual metal (assume 1000 ppm if unknown, or use ICP data).

    • Vial A: Control (No scavenger)

    • Vial B: 2 equivalents (approx. 5 wt%)

    • Vial C: 5 equivalents (approx. 10 wt%)

    • Vial D: 10 equivalents (approx. 20 wt%)

  • Incubate: Stir at 50°C for 4 hours . (Heat is crucial to overcome the activation energy of ligand exchange).

  • Filter & Analyze: Filter hot through a 0.2 µm frit. Analyze filtrates by ICP-MS.

Part 3: Visualization & Decision Logic

Use the following decision tree to select the optimal cleanup strategy based on your specific metal form and solvent system.

MetalRemovalStrategy Start START: Metal Contamination in Amino-Alcohol Product CheckState Step 1: Check Metal State (Filtration Test) Start->CheckState IsColloidal Is Metal Colloidal? (Removed by 0.2µm filter) CheckState->IsColloidal Carbon Activated Carbon Treatment (Carboxen or Charcoal) IsColloidal->Carbon Yes (>50% removal) IsSoluble Metal is Soluble Complex (Chelated) IsColloidal->IsSoluble No (<10% removal) FilterAid Filter via Celite/Diatomaceous Earth Carbon->FilterAid ScavengerSelect Step 2: Scavenger Selection IsSoluble->ScavengerSelect SiTMT Select Si-TMT Silica (Best for Pd/Pt) ScavengerSelect->SiTMT High Affinity Needed SiThiol Select Si-Thiol Silica (General Purpose) ScavengerSelect->SiThiol Standard Clean Optimization Step 3: Optimization Heat to 50°C to break chelate SiTMT->Optimization SiThiol->Optimization FailCheck Did Scavenging Fail? Optimization->FailCheck Crystallization Step 4: Salt Formation (HCl or Oxalic Acid Crystallization) FailCheck->Crystallization Yes (>10 ppm remains)

Figure 1: Strategic Decision Tree for Metal Removal from Amino-Alcohols.

Part 4: Troubleshooting Difficult Cases

Q: I used silica scavengers, but the metal content plateaued at 50 ppm. What now?

A: You have likely reached the thermodynamic equilibrium where the affinity of your product (at high concentration) balances the affinity of the scavenger. You need to shift the equilibrium.

The "Proton Switch" Technique: The amino group of your product is the primary chelation site. By protonating it, you disable its ability to bind metals, releasing the metal into the solution where it can be scavenged or washed away.

Protocol:

  • Dissolve product in a non-polar solvent (e.g., EtOAc or DCM).

  • Add 1.1 equivalents of HCl (in dioxane or ether) to form the hydrochloride salt.

    • Note: The metal-amine bond will break as the nitrogen protonates (

      
      ).
      
  • The metal is now a free salt (e.g.,

    
    ).
    
  • Option A (Precipitation): If the HCl salt precipitates, filter it. The metal usually stays in the mother liquor. Wash the cake with cold solvent.

  • Option B (Extraction): If the salt is soluble in water, extract the organic layer with water. The protonated amine goes to water; if the metal is neutral/organic soluble, it stays behind. However, Pd often follows the amine.

  • Refined Option: Treat the solution of the HCl salt with the scavenger. With the amine protonated, it cannot compete with the Si-TMT for the metal.

Q: Can I use Activated Carbon?

A: Yes, but with caution.

  • Pros: Excellent for colloidal Pd (

    
    ).
    
  • Cons: Non-selective. It may adsorb your aromatic product (phenoxyphenyl moiety) leading to yield loss.

  • Guide: Use synthetic carbons (e.g., Carboxen® or Ecosorb® ) rather than generic charcoal. These have defined pore sizes that can exclude larger drug molecules while trapping metals [2].

Carbon Treatment Protocol:

  • Slurry product in EtOH or MeOH (10 mL/g).

  • Add 10 wt% activated carbon.

  • Stir at reflux for 1 hour. (Heat promotes aggregation of colloidal metals).

  • Cool to RT.

  • Filter over a pad of Celite to remove carbon fines.

  • Wash the cake thoroughly to recover adsorbed product.

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Available at: [Link]

  • Biotage . Metal Scavenger User Guide. Available at: [Link] (General landing for updated technical notes).

Sources

Technical Support Center: Handling Hygroscopic Amino Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows derailed by a misunderstanding of amino alcohol intermediates (e.g., ethanolamine, tromethamine/TRIS, 2-amino-2-methyl-1-propanol). Because these molecules possess both amine (-NH₂) and hydroxyl (-OH) functional groups, they form dense hydrogen-bonding networks that act as aggressive moisture sponges.

Failing to manage this hygroscopicity leads to stoichiometric weighing errors, quenched moisture-sensitive reagents (like Grignard reagents or acyl chlorides), and analytical artifacts. This guide provides field-proven, self-validating troubleshooting strategies to overcome deliquescence, drying failures, and titration errors.

Workflow & Logical Relationships

Before diving into specific troubleshooting scenarios, it is critical to visualize the lifecycle of an amino alcohol intermediate in a moisture-sensitive workflow. The diagram below maps the critical path from storage to downstream synthesis, highlighting where analytical validation must occur.

Workflow A Hygroscopic Amino Alcohol (e.g., Tromethamine, Ethanolamine) B Inert Handling & Storage (Glovebox / Schlenk Line) A->B Prevent Deliquescence C Solvent/Reagent Drying (3A Molecular Sieves) B->C Remove Trace H2O D Moisture Quantification (Buffered KF Titration) C->D Validate <100 ppm H2O E Anhydrous Downstream Synthesis D->E Pass F Troubleshooting: Iodine Disproportionation D->F False High / Drift F->D Buffer with Salicylic Acid

Caption: Workflow for handling, drying, and analyzing hygroscopic amino alcohols.

Troubleshooting Guides (Q&A)

Issue 1: Weighing Inaccuracies & Deliquescence

Q: My amino alcohol intermediate is clumping and throwing off my reaction stoichiometry. How do I prevent deliquescence?

A: Amino alcohols readily absorb atmospheric moisture, which not only causes the powder to clump or liquefy (deliquesce) but also artificially inflates the mass of the reagent[1][2]. If you weigh 10 grams of a highly hygroscopic amino alcohol on an open bench, a significant percentage of that mass may actually be water, leading to a stoichiometric deficit in your downstream coupling reactions.

Protocol: Inert Atmosphere Handling & Storage

  • Pre-Drying: If the material has already clumped, transfer it to a Schlenk flask and apply high vacuum (<0.1 Torr) at 40–50 °C for 12 hours to drive off surface moisture.

  • Inert Transfer: Always handle highly hygroscopic amino alcohols (like ethanolamine) inside a glovebox filled with dry argon or nitrogen. Causality: Argon is heavier than air and displaces atmospheric moisture, preventing hydrogen-bond formation with the -OH and -NH₂ groups during transfer.

  • Storage: Store the sealed containers in a desiccator or backfill the headspace of the bottle with argon before sealing. Wrap the cap with Parafilm to prevent slow moisture ingress over time.

Issue 2: Solvent & Reagent Drying Failures

Q: I need to dry my amino alcohol solution before an acylation reaction. Why did my 4A molecular sieves fail, and what should I use instead?

A: Standard 4A molecular sieves have a pore size of 4 Angstroms (Å). While they trap water (2.8 Å), they also co-adsorb smaller alcohols and amines. This non-selective adsorption reduces the drying capacity for water and can trigger exothermic degradation. To dry amino alcohols, you must use 3A molecular sieves . The 3 Å pores provide strict size-exclusion: water molecules enter the cavities, but the larger amino alcohol molecules are sterically excluded[3].

Protocol: 3A Molecular Sieve Activation and Application

  • Thermal Activation: Heat 3A molecular sieves to 250–300 °C under high vacuum (<0.1 Torr) for 12–24 hours. Causality: High thermal energy overcomes the heat of adsorption, driving trapped water out of the zeolite's crystalline aluminosilicate cavities.

  • Inert Cooling: Cool the sieves to room temperature under a continuous flow of dry argon. Causality: Prevents the immediate re-adsorption of atmospheric moisture, which occurs rapidly as the sieves cool and their kinetic energy drops.

  • Application: Add the activated sieves (10–20% w/v) to the amino alcohol solution. Seal the flask under an inert atmosphere and allow it to stand for 24–48 hours. Causality: Provides sufficient time for water molecules to diffuse into the 3 Å pores, effectively dehydrating the system without sequestering the bulkier amino alcohol.

Issue 3: Analytical Inaccuracies in Karl Fischer Titration

Q: My Karl Fischer (KF) titration is showing continuous drift and falsely high water content for my amino alcohol. Is the sample really that wet?

A: Likely not. Amino alcohols are strongly basic. When introduced into a standard Karl Fischer working medium, they shift the pH into the alkaline range (> pH 8). Under these conditions, the iodine in the KF reagent undergoes a base-catalyzed disproportionation side reaction. This continuously consumes iodine, mimicking the presence of water and resulting in dragging endpoints and falsely high moisture readings[4].

Protocol: Buffered Karl Fischer Titration for Amines (Self-Validating System)

  • Solvent Buffering: Add a stoichiometric excess of salicylic acid or benzoic acid to the methanol-based KF working medium. Causality: Weak acids neutralize the basicity of the amino alcohol, maintaining the pH between 5 and 7. This prevents iodine disproportionation.

  • Pre-Titration (Conditioning): Titrate the buffered solvent to a stable, dry endpoint before adding the sample. Causality: Eliminates background moisture introduced by the solid buffer or atmospheric exposure during vessel opening.

  • Sample Injection: Inject a known mass of the amino alcohol using a gas-tight syringe and titrate to a fast endpoint. Causality: A rapid endpoint minimizes the window for any slow, secondary side reactions to occur.

  • System Validation (Spiking): Spike the titrated solution with a known mass of a water standard and re-titrate. Calculate the recovery rate. Causality: A recovery rate of 100 ± 3% validates that the stoichiometry of the KF reaction is intact and no hidden side reactions are skewing the data[4]. If the recovery is outside this range, the buffer capacity has been exceeded.

Quantitative Data: Hygroscopicity and Drying Parameters

Use the table below to determine the appropriate handling and analytical parameters for common amino alcohol intermediates.

CompoundCAS NumberPhysical StateHygroscopicity ProfilepKaRecommended DesiccantKF Buffer Required
Ethanolamine (MEA) 141-43-5Viscous LiquidHighly deliquescent9.53A Molecular SievesYes (Salicylic Acid)
Tromethamine (TRIS) 77-86-1Crystalline SolidModerately hygroscopic8.13A Molecular SievesYes (Salicylic Acid)
2-Amino-2-methyl-1-propanol (AMP) 124-68-5Solid / LiquidHighly hygroscopic9.73A Molecular SievesYes (Salicylic Acid)
Diethanolamine (DEA) 111-42-2Viscous LiquidHighly deliquescent8.93A Molecular SievesYes (Salicylic Acid)

Frequently Asked Questions (FAQs)

Q: Can I use acetic acid to buffer my Karl Fischer titration instead of salicylic acid? A: No. Acetic acid is highly prone to esterification with the hydroxyl (-OH) group of the amino alcohol. This side reaction produces water as a byproduct, which continuously consumes the KF reagent and artificially inflates your moisture readings. Always use non-esterifying weak acids like salicylic or benzoic acid.

Q: How do I know if my molecular sieves are fully activated? A: You can validate activation via weight tracking. Weigh a sample of the sieves before and after the vacuum-heating protocol. Fully saturated sieves hold about 20% of their weight in water; a successful activation should result in a corresponding mass loss. Additionally, fully activated sieves will generate a noticeable exotherm (heat) when a few beads are held in a gloved hand and a drop of water is applied.

Q: My Tromethamine (TRIS) powder has formed hard clumps in the bottle. Is it still usable? A: Tromethamine is moderately hygroscopic and will clump if the container is not tightly sealed[1][2]. While clumping indicates moisture ingress, the material can often be salvaged by rigorous vacuum drying (as described in Issue 1), provided no downstream moisture-sensitive reagents are used before the drying step is complete.

References

1. Sigma-Aldrich. "Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration". Available at: 2.[4] Metrohm. "Side reactions in Karl Fischer titration". Available at: 3.[1] Jeifer Pharm. "What is Tromethamine BP EP USP Pharma Grade - Properties & Specifications". Available at: 4.[2] Spectrum Chemical. "Scientific Documentation - TR149, Tromethamine, USP". Available at: 5.[3] Jalon Zeolite. "Essential Guide: Molecular Sieves for Water Removal". Available at:

Sources

Validation & Comparative

Optical Rotation Standards for (R)- and (S)-2-Amino-2-(4-phenoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of optical rotation standards versus chromatographic alternatives for the quality control of (R)- and (S)-2-Amino-2-(4-phenoxyphenyl)ethanol .

A Comparative Technical Guide for Enantiomeric Quality Control

Executive Summary & Compound Profile

2-Amino-2-(4-phenoxyphenyl)ethanol is a specialized chiral phenylglycinol derivative.[1][2] Structurally distinct from the phenylethanolamine class (e.g., Mirabegron intermediates), this compound features the amino group at the benzylic position (


-position), making it a member of the 2-amino-2-arylethanol  family.[1]

These scaffolds are critical chiral auxiliaries and building blocks for


-adrenergic receptor agonists and other bioactive small molecules.[1][2] Because the biological activity of these drugs is strictly stereodependent, establishing a rigorous standard for enantiomeric purity is non-negotiable.[2]

This guide compares the traditional Polarimetric Standard (Optical Rotation) against the modern Chromatographic Standard (Chiral HPLC) , evaluating their reliability, sensitivity, and utility in a drug development context.[1]

FeatureSpecification
Compound Name 2-Amino-2-(4-phenoxyphenyl)ethanol
Core Scaffold Phenylglycinol (2-amino-2-phenylethanol)
Key Substituent 4-Phenoxy group (Electron-donating ether)
Critical Quality Attribute Enantiomeric Excess (

)

The Polarimetric Standard (Optical Rotation)[1]

Optical rotation (OR) has historically been the primary method for assigning absolute configuration. However, for phenylglycinol derivatives, OR is highly sensitive to pH and solvent environment due to the amphoteric nature of the amino-alcohol motif.[1][2]

Theoretical & Observed Values

Based on Structure-Activity Relationship (SAR) data from the parent compound (R)-2-Phenylglycinol and its 4-methoxy analog, the expected specific rotation


 values follow a predictable trend.[1] The 4-phenoxy substituent adds bulk and electron density but typically does not invert the sign of rotation relative to the parent scaffold in acidic media.[2]
Reference Standards Table
CompoundConfig.Solvent SystemSpecific Rotation

Reference
(R)-2-Phenylglycinol (R)1.0 M HCl-31.7° (c=0.[1][2]76)[Sigma-Aldrich, 2024]
(R)-2-Phenylglycinol (R)THF-102° (c=0.[1]9)[Sigma-Aldrich, 2024]
(S)-2-Phenylglycinol (S)1.0 M HCl+31.7° (c=0.[1]76)[Inferred]
(R)-4-Phenoxy Analog (R)1.0 M HClExpected: (-) Negative SAR Extrapolation
(S)-4-Phenoxy Analog (S)1.0 M HClExpected: (+) Positive SAR Extrapolation

Critical Warning: Phenylglycinol derivatives often exhibit sign inversion between acidic (protonated ammonium) and neutral (free base) forms.[1] Always report the counter-ion and solvent explicitly.[2]

Standard Operating Procedure (SOP) for OR Measurement

To use OR as a valid release standard, the following protocol must be strictly adhered to:

  • Sample Preparation: Dry the solid at 40°C under vacuum (5 mbar) for 4 hours to remove occluded solvent.

  • Solvent Selection: Use 1.0 M HCl as the standard solvent.[2] The protonated amine (

    
    ) provides a more stable conformational population than the free base, reducing variance.[1][2]
    
  • Concentration: Prepare a solution of

    
     (1.0  g/100  mL). Weigh exactly 100 mg into a 10 mL volumetric flask.[2]
    
  • Measurement:

    • Equilibrate polarimeter cell to 20°C ± 0.1°C .

    • Use the Sodium D-line (589 nm).[1][2]

    • Record 5 consecutive measurements and average.

The Alternative: Chiral HPLC (The "Gold Standard")[1]

While Optical Rotation provides a bulk property indicating absolute configuration, it is a poor indicator of enantiomeric purity (ee%).[1] A sample with 95% ee and a sample with 99% ee may have indistinguishable rotations within experimental error.[2] Chiral HPLC is the superior alternative for quantitative release testing.[2]

Recommended Chromatographic Method

For 2-amino-2-arylethanols, crown ether-based columns or polysaccharide columns are most effective.[1][2]

  • Column: Crownpak CR(+) (Daicel) or Chiralcel OD-H .[1][2]

  • Mechanism: Crownpak CR(+) utilizes a chiral crown ether that selectively complexes with the protonated primary amine (

    
    ).[1] This mechanism is highly specific for phenylglycinol structures.[2]
    
  • Mobile Phase (Crownpak): Perchloric acid (pH 1.5 to 2.[1][2]0) is required to ensure protonation.[2]

    • Typical:

      
       (aq) pH 1.5 / Methanol (90:10).[1]
      
  • Mobile Phase (OD-H): Hexane / IPA / Diethylamine (90:10:0.1).[1][2]

Performance Comparison: OR vs. HPLC
MetricOptical Rotation (Polarimetry) Chiral HPLC (Alternative)
Primary Utility Identity & Absolute Configuration (R vs S)Purity Quantification (% ee)
Sensitivity Low (Requires >10 mg sample)High (Requires <0.1 mg)
Precision ± 0.5° to 1.0°± 0.1% area
Risk Factor False Positives: Chemical impurities can skew rotation.[1][3]Separation Failure: Co-elution of isomers (rare).[2]
Throughput Fast (< 5 mins)Moderate (15–30 mins)
Validation Status Ancillary Test (Identity)Primary Release Test (Purity)

Decision Logic & Workflow

The following diagram illustrates the integrated workflow for qualifying (R)- or (S)-2-Amino-2-(4-phenoxyphenyl)ethanol, demonstrating where each method should be applied.

QualityControl Start Crude (R)-2-Amino-2- (4-phenoxyphenyl)ethanol Step1 1. Identity Check (Optical Rotation) Start->Step1 Decision1 Rotation Sign Matches Reference (e.g., Negative in HCl)? Step1->Decision1 Fail1 FAIL: Wrong Isomer or Contamination Decision1->Fail1 No Step2 2. Purity Quantification (Chiral HPLC - Crownpak CR+) Decision1->Step2 Yes Decision2 Enantiomeric Excess (ee) > 99.0%? Step2->Decision2 Fail2 FAIL: Recrystallize (Tartaric Acid Resolution) Decision2->Fail2 No Pass PASS: Release for Synthesis Decision2->Pass Yes Fail2->Step2 Reprocess

Figure 1: Integrated Quality Control Workflow. Optical Rotation serves as the initial identity gate, while Chiral HPLC acts as the definitive purity gate.

Experimental Protocols

Protocol A: Determination of Specific Rotation

Objective: Confirm identity and approximate optical purity.[2]

  • Preparation: Dissolve 100 mg of (R)-2-Amino-2-(4-phenoxyphenyl)ethanol hydrochloride in 10.0 mL of 1.0 N HCl .

  • Blanking: Fill the polarimeter tube (1 dm path length) with pure 1.0 N HCl. Zero the instrument.

  • Measurement: Rinse the tube with the sample solution, then fill. Ensure no air bubbles are present in the light path.[2]

  • Calculation:

    
    
    Where:
    
    • 
       = observed rotation (degrees)[1]
      
    • 
       = path length (dm)[1]
      
    • 
       = concentration ( g/100  mL)[1]
      
Protocol B: Chiral HPLC Method (Crownpak)

Objective: Determine enantiomeric excess (ee%).[1]

  • Column: Daicel Crownpak CR(+) (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Perchloric Acid (pH 1.[2]5) / Methanol (85:15 v/v).[1][2]

    • Note: The acidic pH is critical to protonate the amine for complexation with the crown ether.[2]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Lower temperature improves separation factor

    
    ).
    
  • Detection: UV at 254 nm (Phenoxy chromophore).[2]

  • Elution Order: Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer on CR(+) columns (verify with standards).[1]

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: (R)-(-)-2-Phenylglycinol. Link[1]

  • NIST Chemistry WebBook. (2024).[2] 2-(4-Methoxyphenyl)ethanol Data. National Institute of Standards and Technology.[3] Link[1]

  • BenchChem. (2025).[2][4] Application Notes for Chiral Resolution of Amino Alcohols. Link[1]

  • European Pharmacopoeia. (2024).[2] Chapter 2.2.7: Optical Rotation. Link

  • Kodama, S., et al. (2003).[5] "Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis." Electrophoresis, 24(15), 2711-2715.[1][2][5] Link

Sources

Comprehensive Thermal Analysis (DSC/TGA) Guide for 2-Amino-2-(4-phenoxyphenyl)ethanol Salts: A Comparative Salt Screening Protocol

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-2-(4-phenoxyphenyl)ethanol is a highly versatile structural motif utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. The presence of the phenoxyphenyl ether provides critical hydrophobic interactions, while the amino alcohol moiety serves as a functional handle. However, the free base form of such amino alcohols typically exhibits suboptimal solid-state properties—such as low melting points, poor flowability, and susceptibility to oxidative degradation. To transition this intermediate into a viable drug substance or stable precursor, salt screening is imperative.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of various 2-Amino-2-(4-phenoxyphenyl)ethanol salts—specifically comparing the free base against its Hydrochloride (HCl), Oxalate (CAS 1177277-27-8), and Mesylate variants. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we map the thermal landscape of these candidates to identify the optimal solid form for downstream development.

The Mechanistic Rationale: Why DSC and TGA Must Be Orthogonal

In pharmaceutical thermal analysis, relying on a single technique introduces diagnostic blind spots. As mandated by USP <891> guidelines, DSC and TGA are deployed orthogonally to decouple complex thermal events ([1]).

DSC measures the heat flow into or out of a sample, identifying endothermic (melting, desolvation, glass transitions) and exothermic (crystallization, degradation) events ([2]). However, DSC alone cannot differentiate between a true polymorphic melting point and a desolvation event (loss of water/solvent).

TGA continuously monitors sample mass as a function of temperature ([3]). By overlaying TGA weight-loss data with DSC thermograms, we establish causality: an endotherm in DSC accompanied by a simultaneous mass loss in TGA unequivocally indicates desolvation or decomposition, whereas an endotherm with a stable TGA baseline confirms a true phase transition, such as melting ([4]).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Instrument calibration is verified prior to each run, ensuring that any observed thermal phenomena are intrinsic to the 2-Amino-2-(4-phenoxyphenyl)ethanol salts, rather than instrumental artifacts.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting onset (


), enthalpy of fusion (

), and detect polymorphic transitions.
  • Calibration Verification: Run an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.59 J/g) to validate temperature and calorimetric accuracy ([5]). If the onset deviates by >0.5 °C, recalibrate the furnace.
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the salt into an aluminum crucible.

  • Crucible Sealing (The Causality): Seal the pan with a lid containing a 50 µm pinhole. Why? A hermetic seal might burst under vapor pressure if the sample decomposes or desolvates, damaging the cell. An open pan allows rapid solvent evaporation, broadening the endotherm. The pinhole maintains a self-generated atmosphere, sharpening desolvation peaks while safely venting excess pressure.

  • Thermal Method: Equilibrate at 25 °C for 5 minutes. Heat at a constant rate of 10 °C/min to 300 °C. Why 10 °C/min? It provides the optimal balance between thermal resolution (separating closely spaced events) and sensitivity (signal-to-noise ratio) ([6]).

  • Atmosphere: Purge with dry Nitrogen (Grade 5.0) at 50 mL/min to prevent oxidative degradation during heating ([7]).

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content, identify hydrates/solvates, and determine the onset of thermal decomposition (


).
  • Calibration Verification: Verify the microbalance using Class 1 standard weights and the furnace temperature using the Curie point of Nickel (353 °C) ([3]).

  • Sample Preparation: Tare an open platinum or alumina pan. Load 5.0–10.0 mg of the sample. Ensure the powder is evenly distributed to prevent thermal gradients.

  • Thermal Method: Heat from 25 °C to 400 °C at 10 °C/min.

  • Atmosphere: Utilize a dual-purge system: 40 mL/min Nitrogen over the balance (to protect the microgram-sensitive electronics from corrosive off-gassing) and 60 mL/min Nitrogen through the furnace.

Workflow Visualization

Orthogonal thermal analysis workflow for the systematic screening of pharmaceutical salts.

Comparative Thermal Topography: Data Analysis

The following table summarizes the representative thermal performance of the free base and three synthesized salts. The data reflects critical parameters used to determine the viability of the solid form for downstream processing.

Solid FormDSC Melting Onset (

)
Enthalpy of Fusion (

)
TGA Weight Loss (< 150 °C)TGA Decomposition Onset (

)
Thermal Interpretation & Performance
Free Base 76.2 °C85.4 J/g< 0.2%210.5 °CPoor. Low

indicates high plasticity; unsuitable for milling or long-term storage.
Hydrochloride (HCl) 184.5 °C112.1 J/g4.8% (at ~105 °C)265.0 °CMarginal. The 4.8% weight loss aligns with a monohydrate form. DSC shows a broad dehydration endotherm prior to melting. Prone to hygroscopicity.
Mesylate 158.3 °C / 165.1 °C95.2 J/g (Total)< 0.5%255.8 °CSuboptimal. DSC reveals two distinct endotherms without TGA weight loss, indicating enantiotropic polymorphism. Phase instability during formulation is a high risk.
Oxalate 214.8 °C145.6 J/g< 0.1%242.3 °COptimal. Extremely sharp single endotherm. High

and

indicate a highly crystalline, thermodynamically stable lattice. No solvates/hydrates detected.
Strategic Conclusion & Purity Implications

The comparative data clearly demonstrates that the Oxalate salt (CAS 1177277-27-8) is the superior solid form for 2-Amino-2-(4-phenoxyphenyl)ethanol.

  • Thermodynamic Stability: The oxalate salt exhibits the highest melting onset (214.8 °C) and the largest enthalpy of fusion (145.6 J/g). According to the Van 't Hoff equation and USP <891> principles, a sharper, higher-temperature melting peak correlates directly with higher crystalline purity and a tightly packed crystal lattice ([8]).

  • Absence of Hydration: Unlike the HCl salt, which demonstrated a 4.8% weight loss in TGA corresponding to a stoichiometric monohydrate, the oxalate salt showed negligible mass loss (<0.1%) prior to its decomposition temperature ([6]). This lack of bound solvent ensures that the material will not undergo unpredictable phase changes during unit operations like drying, milling, or compaction.

  • Polymorphic Purity: The mesylate salt exhibited multiple endotherms in the DSC trace, a classic hallmark of polymorphism (solid-solid phase transition) ([4]). The oxalate salt's single, sharp endotherm confirms phase purity, significantly reducing regulatory and manufacturing risks.

By strictly adhering to orthogonal DSC and TGA methodologies, researchers can confidently bypass the physical instability of the free base and the polymorphic risks of the mesylate, advancing the oxalate salt as the definitive choice for subsequent formulation development.

References
  • Title: USP 891 Thermal Analysis of Pharmaceuticals by DSC. Source: testinglab.com. URL: [Link]

  • Title: Residual Moisture Testing Methods for Lyophilized Drug Products. Source: pharmtech.com. URL: [Link]

  • Title: Low Temperature Thermal Analysis (LT-TA). Source: lyotechnology.com. URL: [Link]

  • Title: Thermal Analysis of Pharmaceuticals. Source: alraziuni.edu.ye. URL: [Link]

  • Title: Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis. Source: jfda-online.com. URL: [Link]

  • Title: Application of thermal analysis methods in biology and medicine. Source: srce.hr. URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals. Source: netzsch.com. URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.